(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPWPSKZPQBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681677 | |
| Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260518-74-8 | |
| Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
CAS Number: 1260518-74-8
This technical guide provides a comprehensive overview of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis. The presence of an ethoxy group at the ortho position and a trifluoromethyl group at the para position influences its reactivity and physical properties. While specific experimental data for this compound is not widely published, the table below summarizes its known identifiers and provides estimated properties based on data from structurally similar compounds.
| Property | Value | Citation |
| CAS Number | 1260518-74-8 | [1][2] |
| Molecular Formula | C₉H₁₀BF₃O₃ | [1] |
| Molecular Weight | 234.0 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | |
| Melting Point | Not available. (For comparison, 4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid has a melting point of 182-187 °C) | [3] |
| Boiling Point | Not available. (For comparison, 2-Fluoro-4-(trifluoromethyl)phenyl)boronic acid has a boiling point of 251.91 °C) | [4] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF (Expected) | |
| pKa | Not available. (The pKa of phenylboronic acids is influenced by substituents, with electron-withdrawing groups generally lowering the pKa) | [5] |
Spectroscopic Data (Illustrative)
No specific spectroscopic data for this compound is publicly available. The following are expected characteristic spectral features based on the analysis of similar compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the hydroxyl protons of the boronic acid. The chemical shifts will be influenced by the substitution pattern. |
| ¹³C NMR | Resonances for the aromatic carbons, the ethoxy carbons, and the carbon atom attached to the boron. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C-O stretching (ether), B-O stretching, and C-F stretching. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Synthesis and Purification
A general and robust method for the synthesis of arylboronic acids is through the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
3.1. Synthetic Workflow
3.2. Experimental Protocol: Synthesis
This is a generalized protocol and may require optimization.
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, after which the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Discovery: A Building Block for PROTACs
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
4.1. The PROTAC Mechanism
A PROTAC molecule consists of a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
4.2. Role in Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extraterminal domain (BET) family of proteins and is a key regulator of oncogene expression, making it an attractive target in cancer therapy.[6] Phenylboronic acid derivatives are used as precursors in the synthesis of ligands that bind to BRD4. This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds of these BRD4-targeting PROTACs.[7][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
5.1. Reaction Workflow
5.2. Experimental Procedure
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[9][10] |
| Skin Contact | May cause skin irritation. Wear protective gloves.[9][10] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[9][10] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[11] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Disclaimer: This document is for informational purposes only and is intended for use by qualified individuals. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The information provided is based on available data for the specified compound and analogous structures and does not constitute a warranty of any kind. Users should conduct their own risk assessments and consult relevant safety data sheets before use.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Unveiling the Molecular Weight of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular weight of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed breakdown of its molecular composition and the precise calculation of its molecular weight based on the latest standard atomic weights.
Executive Summary
This compound is a substituted phenylboronic acid derivative that has garnered significant interest in medicinal chemistry due to its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations in reaction planning, compound characterization, and drug design. This guide establishes the precise molecular weight of the compound through a systematic approach, leveraging the molecular formula C₉H₁₀BF₃O₃.
Molecular Composition and Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₁₀BF₃O₃. The calculation of its molecular weight is based on the standard atomic weights of Carbon (C), Hydrogen (H), Boron (B), Fluorine (F), and Oxygen (O) as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
For elements that exhibit natural isotopic variation, the conventional atomic weight is utilized for a single, representative value. Fluorine, being a monoisotopic element, has a precisely defined atomic weight.[1][2]
The calculated molecular weight is presented in the table below, alongside the standard atomic weights of the constituent elements.
| Element (Symbol) | Count | Standard Atomic Weight (Da) | Total Contribution (Da) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Boron (B) | 1 | 10.81 | 10.810 |
| Fluorine (F) | 3 | 18.998403162 | 56.995209486 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 233.981209486 |
The meticulously calculated molecular weight of this compound is 233.981 Da . This value is crucial for precise experimental design and the accurate interpretation of analytical data.
Molecular Structure Visualization
To further aid in the understanding of this compound, a two-dimensional structural representation has been generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms within the molecule.
Figure 1. Molecular Structure of this compound.
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using high-resolution mass spectrometry (HRMS). A general protocol for such an analysis is outlined below.
Objective: To experimentally verify the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of providing mass accuracy in the parts-per-million (ppm) range.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electrospray ionization (ESI) is commonly used for this type of molecule, often in negative ion mode to observe the [M-H]⁻ ion or in positive ion mode to observe adducts like [M+H]⁺ or [M+Na]⁺.
-
Mass Analysis: The ionized molecules are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The exact mass of the molecular ion is determined from the spectrum and compared to the calculated theoretical mass. The mass accuracy is typically reported in ppm.
Conclusion
This technical guide has provided a detailed and accurate determination of the molecular weight of this compound. The calculated value of 233.981 Da is based on the most current standard atomic weights. This information is critical for the scientific community, particularly for those engaged in synthetic chemistry and drug development, ensuring precision and reproducibility in their research endeavors. The provided structural diagram and generalized experimental protocol further support the comprehensive understanding of this important chemical entity.
References
An In-depth Technical Guide on (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that has emerged as a critical reagent in modern medicinal chemistry. Its unique substitution pattern, featuring an ethoxy group and a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties for its application in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted protein degraders.
Chemical Structure and Properties
The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], an ethoxy group (-OCH₂CH₃) at the ortho position, and a trifluoromethyl group (-CF₃) at the para position relative to the boronic acid.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point for this compound is not widely published, data for analogous compounds are provided for context.
| Property | Value | Reference |
| CAS Number | 1260518-74-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀BF₃O₃ | [1][2] |
| Molecular Weight | 233.98 g/mol | [2] |
| Appearance | White to off-white solid (presumed) | |
| Purity | ≥96% (commercially available) | [1] |
| Storage | Room temperature | [1] |
| Melting Point | Not available. For comparison, 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid has a melting point of 200-205 °C. | [4] |
Spectral Data
-
A triplet and a quartet for the ethoxy group protons.
-
Aromatic proton signals in the downfield region, with splitting patterns influenced by the substitution.
-
A broad singlet for the hydroxyl protons of the boronic acid group, which is exchangeable with D₂O.
Experimental Protocols
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a general and robust method for the synthesis of arylboronic acids is the reaction of a corresponding aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis. Below is a plausible experimental workflow for the synthesis starting from the corresponding aryl bromide.
Disclaimer: This is a generalized protocol and requires optimization for this specific substrate. All work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Reaction Scheme:
Caption: Plausible synthetic route to the target compound.
Materials:
-
1-bromo-2-ethoxy-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hexanes
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings. A solution of 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield this compound as a solid.
Applications in Drug Discovery and Development
This compound is a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.
Role in the Synthesis of Bavdegalutamide (ARV-110)
A prominent application of this boronic acid is in the synthesis of Bavdegalutamide (ARV-110), a clinical-stage PROTAC designed to degrade the Androgen Receptor (AR). The (2-Ethoxy-4-(trifluoromethyl)phenyl) moiety is incorporated into the AR-binding ligand of Bavdegalutamide.
The Androgen Receptor Signaling Pathway and Prostate Cancer
The Androgen Receptor is a critical driver of prostate cancer progression. Upon binding to androgens like testosterone, the AR translocates to the nucleus and activates the transcription of genes that promote tumor growth and survival. Therapies that block AR signaling are a cornerstone of prostate cancer treatment.
Caption: Simplified Androgen Receptor signaling and PROTAC-mediated degradation.
Bavdegalutamide functions by simultaneously binding to the AR and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional inhibitors, as it can overcome resistance mechanisms associated with AR overexpression or mutations.
Conclusion
This compound is a valuable and highly specialized building block for the synthesis of advanced pharmaceutical agents. Its utility is exemplified by its incorporation into the PROTAC degrader Bavdegalutamide (ARV-110), highlighting its importance in the development of novel therapies for diseases such as prostate cancer. The continued exploration of this and similar fluorinated boronic acids will likely fuel further innovation in the field of targeted protein degradation and beyond.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1260518-74-8,2-Ethoxy-4-(trifluoromethyl)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. This compound | 1260518-74-8 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its utility lies in the ability to introduce the 2-ethoxy-4-(trifluoromethyl)phenyl moiety into complex molecules, a common scaffold in the design of novel pharmaceuticals and functional materials.[3][4] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[5] This guide provides a comprehensive overview of a probable synthetic route, a detailed experimental protocol, and relevant data for the synthesis of this important building block.
Synthetic Pathway Overview
The synthesis of arylboronic acids is a well-established transformation in organic chemistry.[6] A common and effective method involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
The proposed synthetic pathway for this compound commences with the readily available starting material, 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene. This precursor undergoes a metal-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium, to generate a highly reactive aryllithium species. This intermediate is then reacted in situ with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, to form a boronate ester. The final step is the hydrolysis of the boronate ester under acidic conditions to afford the target this compound.
Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the synthesis of structurally similar arylboronic acids.[7]
Materials:
-
1-bromo-2-ethoxy-4-(trifluoromethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath and dry ice/acetone bath
Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an argon/nitrogen inlet, and a rubber septum. The entire apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Initiation: To the flask is added 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene (1 equivalent) and anhydrous tetrahydrofuran (THF, approximately 5 mL per mmol of aryl bromide). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (approximately 4 mL per mmol of aryl bromide) while cooling the flask in an ice bath. The mixture is stirred vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white to off-white solid.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| (3,4,5-Trifluorophenyl)boronic acid | 1-Bromo-3,4,5-trifluorobenzene | Mg, Trimethyl borate | Ether | 51-89 | >95 | [7] |
| 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene | Pinacol diborate, K₃PO₄₇H₂O, Pd catalyst | - | - | - | [8] |
| Phenylboronic acid | Phenylmagnesium bromide | Trimethyl borate | - | - | >95 | [6] |
Visualizations
Logical Workflow for Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Application in Suzuki-Miyaura Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2]
Caption: A simplified diagram representing the components of a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide on (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific properties and experimental protocols for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is limited. This guide provides available data, supplemented with established, general methodologies for compounds of this class to support research and development activities.
Core Properties of this compound
This compound is an organoboron compound recognized as a valuable building block in medicinal chemistry, particularly in the synthesis of protein degraders.[1] Its structure, featuring an ethoxy group and a trifluoromethyl group on the phenyl ring, imparts unique electronic and steric properties that are advantageous in the design of targeted therapeutics.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1260518-74-8 | [1] |
| Molecular Formula | C9H10BF3O3 | [1] |
| Molecular Weight | 234.0 g/mol | [1] |
| Purity | ≥96% (as specified by some suppliers) | [1] |
| InChI Key | LWIPWPSKZPQBCK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(F)(F)F)B(O)O |
Key Applications in Drug Discovery and Organic Synthesis
Arylboronic acids are foundational reagents in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The trifluoromethyl group in the title compound is known to enhance the biological activity and metabolic stability of molecules, making it a desirable feature in drug candidates.[3][4]
As a designated "Protein Degrader Building Block," this compound is intended for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6][7][8]
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are not publicly documented. Therefore, this section provides established, representative methodologies for key reactions involving arylboronic acids of this type.
General Protocol for the Synthesis of Arylboronic Acids
The synthesis of arylboronic acids commonly proceeds via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[9][10]
Materials:
-
Aryl halide (e.g., 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene)
-
Magnesium turnings or n-butyllithium
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Trialkyl borate (e.g., Trimethyl borate, Triisopropyl borate)
-
Aqueous acid (e.g., HCl, H2SO4)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO4 or Na2SO4)
Procedure:
-
Grignard/Organolithium Formation: Under an inert atmosphere (e.g., Argon or Nitrogen), the aryl halide is dissolved in an anhydrous etheral solvent. To this solution, either magnesium turnings are added to initiate Grignard reagent formation, or n-butyllithium is added dropwise at low temperature (e.g., -78 °C) for lithium-halogen exchange. The reaction is stirred until the starting material is consumed.
-
Borylation: The solution containing the organometallic reagent is cooled to a low temperature (typically -78 °C). A solution of trialkyl borate in the same anhydrous solvent is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution. This hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[11][12][13]
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, KOt-Bu)[14]
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, THF)[14]
Procedure:
-
Reaction Setup: In a reaction vessel, the arylboronic acid (1.0-1.5 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents) are combined.
-
Solvent Addition and Degassing: The chosen solvent system is added. The mixture is then thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solution or by several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 °C to 110 °C and stirred until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified, commonly by flash column chromatography.
General Protocol for PROTAC Synthesis using a Boronic Acid Building Block
As a "Protein Degrader Building Block," this compound would typically be incorporated into a PROTAC structure through a reaction such as the Suzuki-Miyaura coupling to connect it to a linker or another part of the PROTAC molecule. The overall synthesis of a PROTAC is a multi-step process.[5][6][7][8][15]
Conceptual Three-Component Assembly:
-
Warhead Synthesis: A ligand that binds to the target protein of interest (the "warhead") is synthesized or obtained.
-
E3 Ligase Ligand Synthesis: A ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon or VHL ligands) is prepared.
-
Linker Synthesis and Conjugation: A linker of appropriate length and composition is synthesized. The warhead and the E3 ligase ligand are then conjugated to the linker. This is where a building block like this compound could be introduced, for example, by coupling it to a halogenated linker or a halogenated warhead/E3 ligase ligand.
Visualizations
Experimental Workflows
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Conceptual workflow for the synthesis of a PROTAC molecule.
Signaling Pathway
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
Navigating the Stability of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount to ensuring the reproducibility and success of their work. This technical guide provides a comprehensive overview of the core stability considerations for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid, a versatile building block in organic synthesis. While specific stability data for this particular compound is not extensively available, this paper will draw upon the well-established principles governing the stability of arylboronic acids to provide a robust framework for its handling, storage, and use.
Core Concepts in Stability: Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways common to arylboronic acids: protodeboronation and oxidation.
Protodeboronation This process involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, leading to the decomposition of the boronic acid.[1] This reaction can be catalyzed by both acidic and basic conditions.[1] For many arylboronic acids, protodeboronation is a significant concern, especially under the basic conditions often employed in cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group; electron-deficient arylboronic acids can be particularly susceptible to this degradation pathway under basic conditions.[3]
Oxidation The boron center in boronic acids is susceptible to oxidation, which can result in the formation of boric acid and the corresponding phenol as byproducts.[4] This process can be initiated by exposure to air and oxidizing agents.[1][4] The oxidative instability of boronic acids, especially at physiological pH, has been a significant challenge in their application in biological contexts.[5]
Factors Influencing Stability
Several environmental and experimental factors can significantly impact the stability of this compound. The following table summarizes these key factors based on the general behavior of arylboronic acids.
| Factor | Influence on Stability | Recommendations |
| pH | Arylboronic acids are generally most stable at a neutral pH.[1] Both acidic and basic conditions can accelerate protodeboronation.[1][3][6] The rate of base-catalyzed protodeboronation often increases at high pH.[2][3] | Maintain a neutral pH whenever possible. If basic conditions are required for a reaction, minimize the reaction time and temperature to reduce degradation. |
| Temperature | Elevated temperatures can accelerate the rate of both protodeboronation and oxidation.[7] | Store the compound at low temperatures and conduct reactions at the lowest effective temperature. |
| Moisture | The presence of water can facilitate hydrolysis and subsequent degradation pathways.[1][6] Boronic acids can dehydrate to form boroxines, a cyclic anhydride, especially upon heating or extended storage.[8] | Store in a dry environment, under an inert atmosphere if possible.[1] Avoid prolonged exposure to moist air.[1] |
| Light | Some boronic acids can undergo protodeboronation when exposed to UV irradiation.[7] | Store in a dark place or use amber-colored vials to protect from light. |
| Oxidizing Agents | The presence of oxidizing agents will promote the oxidative degradation of the boronic acid.[1][4] | Avoid contact with strong oxidizing agents. |
| Solvents | The choice of solvent can influence stability. For long-term storage in solution, consider storing at low temperatures.[1] | For long-term storage, it is best to keep the compound as a solid. If solutions are necessary, prepare them fresh and store them appropriately. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in experimental settings, it is crucial to assess its stability. The following are generalized protocols for common analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Stability Monitoring
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time.[1]
Objective: To quantify the amount of this compound and its degradation products under specific stress conditions.
Instrumentation:
-
HPLC system with a UV detector
-
A suitable reverse-phase column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.
-
Application of Stress Conditions: Subject aliquots of the stock solution to various stress conditions, including elevated temperature, acidic and basic environments, and exposure to an oxidizing agent.
-
Sample Analysis: At predetermined time points, inject the samples into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent boronic acid and any new peaks that emerge, which could correspond to degradation products.[1] Calculate the percentage of the remaining this compound at each time point to determine its stability under the tested conditions.[1]
¹H NMR Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively observing the degradation of boronic acids in solution.[1]
Objective: To monitor the disappearance of the signals corresponding to this compound and the appearance of signals from its degradation products.
Instrumentation:
-
Standard NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Initial Spectrum Acquisition: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Monitoring over Time: Acquire subsequent spectra at regular intervals while the sample is subjected to specific conditions (e.g., room temperature, elevated temperature).
-
Spectral Analysis: Analyze the spectra for changes in the characteristic signals of the boronic acid and the appearance of new signals that may indicate the formation of degradation products like the protodeboronated arene.
Visualization of Degradation Pathways and Experimental Workflows
Diagrams can be a powerful tool for visualizing complex chemical processes and experimental designs.
Caption: General pathway of protodeboronation for an arylboronic acid.
Caption: Experimental workflow for assessing the stability of a boronic acid.
Proper Storage and Handling
To maintain the integrity of this compound, proper storage and handling are essential.
| Condition | Recommendation | Rationale |
| General Storage | Store in a cool, dry, and dark place.[9] | Minimizes degradation from heat, moisture, and light. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Use tightly sealed containers made of inert materials such as glass or high-density polyethylene (HDPE).[10] | Prevents contamination and reaction with the container material. |
| Chemical Compatibility | Store separately from strong oxidizing agents, strong acids, and strong bases.[11] | Avoids violent reactions and accelerated degradation. |
| Handling | Handle in a well-ventilated area. Avoid creating dust.[1] Use appropriate personal protective equipment (PPE). | Ensures safety and minimizes exposure. |
Conclusion
While specific stability data for this compound is limited, a thorough understanding of the general stability of arylboronic acids provides a strong foundation for its effective use. The primary degradation pathways of protodeboronation and oxidation are influenced by factors such as pH, temperature, and the presence of moisture. By implementing the recommended storage and handling procedures and utilizing analytical techniques to monitor stability, researchers can ensure the quality and reliability of this important chemical building block in their synthetic endeavors. This proactive approach to stability will ultimately contribute to more robust and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. laballey.com [laballey.com]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid spectral data (NMR, IR, MS)
In-depth Technical Guide: Spectral Analysis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for this compound, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes standardized experimental protocols for acquiring such data.
Compound Overview
-
Compound Name: this compound
-
CAS Number: 1260518-74-8[1]
-
Molecular Formula: C₉H₁₀BF₃O₃[1]
-
Molecular Weight: 234.0 g/mol [1]
-
Chemical Structure:
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from known spectral characteristics of phenylboronic acids and compounds with ethoxy and trifluoromethyl substituents.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 2H | B(OH)₂ |
| ~7.8 | d | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C-O |
| ~135 (q) | Ar-C-CF₃ |
| ~130 | Ar-C-H |
| ~125 | Ar-C-B |
| ~120 (q) | -CF₃ |
| ~115 | Ar-C-H |
| ~110 | Ar-C-H |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1610-1590 | Strong | C=C stretch (aromatic) |
| 1360-1320 | Strong | B-O stretch |
| 1300-1200 | Strong | C-F stretch (CF₃) |
| 1250-1200 | Strong | Ar-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 234 | 100 | [M]⁺ |
| 216 | Moderate | [M - H₂O]⁺ |
| 205 | Moderate | [M - C₂H₅]⁺ |
| 187 | High | [M - H₂O - C₂H₅]⁺ |
| 145 | High | [M - B(OH)₂ - C₂H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI):
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.
-
Acquire spectra in both positive and negative ion modes.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺/[M-H]⁻) and analyze the major fragment ions to elucidate the fragmentation pathways.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of this compound.
Caption: A generalized workflow for the synthesis of arylboronic acids.
Caption: Workflow for the comprehensive spectral analysis of the final product.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to confirm them experimentally. Researchers are encouraged to acquire their own data for rigorous characterization.
References
Technical Guide: Safety and Handling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for research and development professionals. The information provided is based on available Safety Data Sheets (SDS) for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid and closely related analogs. It is not a substitute for a compound-specific Safety Data Sheet. Always refer to the specific SDS provided by the manufacturer before handling this chemical.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1260518-74-8[1][2] |
| Molecular Formula | C₉H₁₀BF₃O₃[1][2] |
| Molecular Weight | 234.0 g/mol [1] |
| Synonyms | 2-Ethoxy-4-(trifluoromethyl)benzeneboronic acid |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes the GHS classification, signal word, hazard statements, and corresponding pictograms based on data for closely related trifluoromethyl-substituted phenylboronic acids.
| GHS Classification | Signal Word | Hazard Statements | Pictogram |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. |
First-Aid Measures
Detailed first-aid protocols are crucial for mitigating exposure. The following procedures are recommended:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel.
Safe Handling Workflow
Figure 1. Workflow for the safe handling of this compound.
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥96% |
| Storage Temperature | Room temperature[1] |
Toxicological Information
| Toxicological Endpoint | Finding |
| Acute Toxicity | No data available. Presumed to be harmful if swallowed, in contact with skin, or if inhaled based on analogous compounds. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Experimental Protocols (Hypothetical)
As no specific experimental safety studies for this compound were found, this section provides a hypothetical protocol for assessing skin irritation potential based on established OECD guidelines.
Objective: To assess the skin irritation potential of this compound in a reconstructed human epidermis (RhE) model.
Methodology:
Figure 2. Experimental workflow for in vitro skin irritation testing.
Signaling Pathways (Hypothetical)
The irritant effects of boronic acids on skin and mucous membranes are likely mediated by a general inflammatory response. A hypothetical signaling pathway is depicted below.
Figure 3. Hypothetical signaling pathway for boronic acid-induced irritation.
This guide provides a foundational understanding of the safety considerations for this compound. Researchers must exercise caution and adhere to all institutional and regulatory safety protocols when handling this and any other chemical substance.
References
Commercial Availability and Synthetic Utility of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid: A Technical Guide
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid , a fluorinated organoboron compound, is a commercially available reagent primarily utilized as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an ethoxy group and a trifluoromethyl group on the phenyl ring, makes it a valuable synthon for the introduction of these moieties into more complex molecules. This technical guide provides an in-depth overview of its commercial availability, key properties, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Commercial Availability
This compound, identified by the CAS number 1260518-74-8, is available from various chemical suppliers. It is typically supplied as a solid with purity levels generally reported to be 95% or higher. While detailed physicochemical data can vary between suppliers, the fundamental properties are summarized in the table below. Researchers are advised to consult the specific certificate of analysis from their chosen supplier for precise data.
| Property | Value |
| CAS Number | 1260518-74-8 |
| Molecular Formula | C₉H₁₀BF₃O₃ |
| Molecular Weight | 233.98 g/mol |
| Typical Purity | ≥95% |
| Physical Appearance | White to off-white solid |
| Primary Application | Organic synthesis, Medicinal chemistry |
Synthetic Applications: A Focus on Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The trifluoromethyl group on the phenyl ring can enhance the biological activity and metabolic stability of the resulting molecules, making this reagent particularly attractive for drug discovery and medicinal chemistry programs.[1]
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Biological Relevance
Currently, there is no specific information in the public domain that directly implicates this compound in any particular signaling pathway. The biological activity of molecules derived from this boronic acid would be highly dependent on the other coupling partner and the final molecular structure. However, the incorporation of the 2-ethoxy-4-(trifluoromethyl)phenyl moiety can be a strategic approach in drug design to modulate properties such as cell permeability, metabolic stability, and target binding affinity.
The logical relationship for the application of this boronic acid in the synthesis of a potential bioactive molecule can be visualized as follows:
Conclusion
This compound is a readily available and valuable reagent for organic synthesis, particularly for the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling. Its utility in introducing the ethoxy and trifluoromethyl functionalities makes it a strategic building block in the design and synthesis of new chemical entities with potential biological activity. While specific experimental protocols and direct links to signaling pathways are not yet widely published, the general methodologies for boronic acid couplings provide a solid foundation for its application in research and development.
References
The Strategic Integration of Trifluoromethyl-Substituted Phenylboronic Acids in Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into organic molecules is a well-established strategy for enhancing a wide range of chemical and biological properties. When coupled with the versatile reactivity of phenylboronic acids, these building blocks become powerful tools in drug discovery, materials science, and chemical sensing. This technical guide provides a comprehensive overview of the applications of trifluoromethyl-substituted phenylboronic acids, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications of Trifluoromethyl-Substituted Phenylboronic Acids
Trifluoromethyl-substituted phenylboronic acids are primarily utilized in four key areas: Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, materials science, and the development of chemical sensors. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, impacting the reactivity of the boronic acid moiety and the characteristics of the resulting products.[1][2]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] Trifluoromethyl-substituted phenylboronic acids are excellent coupling partners in these reactions, allowing for the efficient introduction of the trifluoromethylphenyl group into a variety of molecular scaffolds.[2][3] This is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[4][5]
dot
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Trifluoromethyl-Substituted Phenylboronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos, K2CO3 | Ethanol/Water | 89 | [4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos, K2CO3 | Ethanol/Water | 74 | [4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Fluorophenylboronic acid | XPhosPdG2/XPhos, K2CO3 | Ethanol/Water | 76 | [4] |
| 2,3,4,5-Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/Dioxane | 89 | [6] |
| 4-Bromobenzonitrile | Potassium thiophen-3-yltrifluoroborate | Pd(OAc)2, RuPhos, Na2CO3 | THF | 93 | [7] |
| 4-Chlorobenzonitrile | Potassium thiophen-2-yltrifluoroborate | Pd(OAc)2, RuPhos, Na2CO3 | THF | 98 | [7] |
Medicinal Chemistry
In drug discovery, the trifluoromethyl group is often incorporated to improve a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Trifluoromethyl-substituted phenylboronic acids serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including potent anticancer agents.[3][7]
dot
Caption: Drug Discovery Workflow Incorporating Trifluoromethyl-Substituted Phenylboronic Acids.
A notable example is the synthesis of combretastatin A-4 (CA-4) analogues. CA-4 is a potent inhibitor of tubulin polymerization, and the introduction of a boronic acid group in place of a phenyl ring has led to the discovery of compounds with low-nanomolar IC50 values against various cancer cell lines.[8]
Table 2: Anticancer Activity of Combretastatin A-4 Analogues Synthesized Using Trifluoromethyl-Substituted Phenylboronic Acids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| CA-4 Analogue 1 | MCF-7 (Breast) | > 50 | [8] |
| CA-4 Analogue 8c | MCF-7 (Breast) | > 50 | [8] |
| CA-4 Analogue 13 | MCF-7 (Breast) | > 50 | [8] |
| CA-4 Analogue 18 | MCF-7 (Breast) | > 50 | [8] |
| Compound 33 | MCF-7 (Breast) | 0.095 | [9] |
| Compound 32 | MCF-7 (Breast) | 0.075 | [9] |
| Compound 9u | A549 (Lung) | 0.35 | [10] |
| Compound 9u | MCF-7 (Breast) | 3.24 | [10] |
| Compound 9u | PC-3 (Prostate) | 5.12 | [10] |
| Compound 17v | H1975 (Lung) | 2.27 | [11] |
Materials Science
The unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy, make these boronic acids valuable monomers in the synthesis of high-performance polymers.[6] Fluorinated polyimides, for instance, exhibit exceptional thermal and mechanical properties, as well as low dielectric constants, making them suitable for applications in advanced electronics and aerospace.[12][13]
dot
Caption: General Workflow for the Synthesis and Characterization of High-Performance Polymers.
Table 3: Properties of Polyimides Incorporating Trifluoromethyl Groups
| Polymer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) | Reference |
| TPPI50 | 402 | 563 | 232.73 | 26.26 | 2.312 | [12][13] |
| TPPI75 | 407 | 570 | - | - | - | [12] |
| Fluorinated PI (HFPBDA/6FDA) | - | - | 102 | 13.0 | 3.21 | [14] |
| Fluorinated PI (Multi-bulky) | 259-281 | 551-561 | - | - | 2.69-2.85 | [15] |
Chemical Sensors
The ability of boronic acids to reversibly bind with diols forms the basis for their use in chemical sensors, particularly for the detection of saccharides like glucose.[16] The incorporation of a trifluoromethylphenyl group can modulate the Lewis acidity of the boronic acid and influence the photophysical properties of an attached fluorophore, leading to enhanced sensor performance.[17]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a pressure tube, suspend the aryl halide (1.0 equiv) and the trifluoromethyl-substituted phenylboronic acid (1.1 equiv) in a 4:1 mixture of dioxane and water.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-3 mol%) and an aqueous solution of a base (e.g., 2 M K2CO3, 2.0 equiv).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C under an inert atmosphere (e.g., Argon) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.[4][6]
Synthesis of a Fluorescent Glucose Sensor
The following is a representative protocol for the synthesis of a diboronic acid-based fluorescent glucose sensor.[2][18]
-
Synthesis of the Boronic Ester Intermediate: A mixture of [2-methyl-4-(trifluoromethyl)phenyl]boronic acid (1.0 equiv) and 2,2-dimethyl-1,3-propanediol (1.3 equiv) in toluene is stirred under Dean-Stark conditions at 110 °C for 20 hours. The reaction mixture is then cooled and concentrated to yield the crude boronic ester.[2]
-
Coupling to the Fluorophore: The crude boronic ester is then coupled to a suitable fluorophore, such as a derivative of anthracene, through a multi-step synthesis involving amide bond formation and deprotection steps.
-
Deprotection: The final step involves the deprotection of the boronic acid moieties, typically using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[18]
-
Purification: The final product is purified by chromatography to yield the fluorescent glucose sensor.
Conclusion
Trifluoromethyl-substituted phenylboronic acids are indispensable reagents in modern organic chemistry. Their unique electronic properties and versatile reactivity enable the synthesis of a wide range of value-added molecules with enhanced properties. From improving the efficacy of pharmaceuticals to creating robust materials for advanced technologies and developing sensitive chemical sensors, the applications of these building blocks continue to expand, driving innovation across multiple scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring presents unique considerations for optimizing reaction conditions.
The trifluoromethyl group can enhance the biological activity and metabolic stability of target molecules, making this boronic acid a valuable reagent in drug discovery programs. The protocols provided herein are based on established methodologies for the Suzuki-Miyaura coupling of electron-deficient and sterically hindered boronic acids, offering a robust starting point for researchers.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organohalide (or triflate). The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst.
Due to the electronic nature of this compound, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are derived from protocols successful for structurally similar electron-deficient boronic acids.
Table 1: Recommended Catalytic Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Excellent for electron-deficient and sterically hindered substrates. |
| Pd(OAc)₂ | SPhos | 1 - 3 | High activity for a broad range of aryl halides. |
| Pd(PPh₃)₄ | - | 3 - 5 | Readily available, but may require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | - | 2 - 4 | Good for a range of substrates, relatively air-stable. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane / H₂O (4:1) | 80 - 100 | Strong base, often effective for challenging couplings. |
| K₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (4:1) | 90 - 110 | Common and cost-effective, may require higher temperatures. |
| Cs₂CO₃ | 2.0 | THF / H₂O (5:1) | 60 - 80 | Strong base that can sometimes accelerate slow reactions at lower temperatures. |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with an aryl bromide as a representative coupling partner.
Protocol 1: High-Activity Catalyst System
This protocol is recommended for achieving high yields with a broad range of aryl and heteroaryl bromides, including those that are sterically hindered or electronically deactivated.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the aryl bromide, and potassium phosphate.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos and add them to the Schlenk flask under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, to achieve a substrate concentration of 0.1-0.2 M).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Purpose Catalyst System
This protocol utilizes a more common and air-stable catalyst, which can be effective for less challenging aryl bromide coupling partners.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound, the aryl bromide, and potassium carbonate.
-
Add PdCl₂(dppf) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, to achieve a substrate concentration of 0.1 M).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Application Notes and Protocols for Palladium-Catalyzed Coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmaceutical agents. (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a valuable building block in drug discovery due to the unique electronic and steric properties conferred by its substituents. The electron-withdrawing trifluoromethyl group can influence the pharmacokinetic properties of a molecule, while the ortho-ethoxy group introduces steric bulk that can impact reactivity and conformational preferences.
This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions. The protocols are designed to be a starting point for reaction optimization and are based on established methods for sterically hindered and electron-deficient arylboronic acids.[3][4]
Data Presentation: Comparison of Catalytic Systems
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, especially with challenging substrates like this compound. The steric hindrance from the ortho-ethoxy group and the electron-deficient nature of the trifluoromethyl group necessitate the use of highly active catalyst systems. Below is a comparison of common catalytic systems suitable for this type of substrate.
Table 1: Recommended Palladium Catalyst Systems for Coupling with this compound
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Coupling Partner | Expected Yield (%) |
| 1 | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene/H₂O (5:1) | 80-100 | Aryl Bromides/Iodides | 85-98 |
| 2 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane | 100-110 | Aryl Chlorides | 70-90 |
| 3 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | Toluene/EtOH/H₂O | 90-100 | Electron-poor Aryl Bromides | 75-90 |
| 4 | PdCl₂(dppf) (2-3) | - | Na₂CO₃ (2-3) | Toluene/EtOH/H₂O | 90 | Heteroaryl Bromides | 80-95 |
Experimental Protocols
The following protocols are provided as a general guide. Optimal conditions may vary depending on the specific coupling partner and should be determined experimentally.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides, employing a highly active Buchwald-type ligand.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Challenging Aryl Chlorides
This protocol is recommended for less reactive aryl chlorides, utilizing a more robust catalyst system and higher temperatures.[5]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a counterflow of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling with (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[1] (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, incorporating a unique combination of a sterically demanding ortho-ethoxy group and an electron-withdrawing trifluoromethyl group. These features can significantly influence the pharmacological properties of a molecule, including its metabolic stability and binding affinity. However, the steric hindrance from the ortho-substituent and the electronic effect of the trifluoromethyl group can present challenges in optimizing the Suzuki coupling reaction.[2][3]
These application notes provide a comprehensive guide to the reaction conditions for the Suzuki coupling of this compound with various aryl halides. The included protocols are based on established methodologies for sterically hindered and electron-deficient boronic acids and are intended to serve as a starting point for reaction optimization.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[1]
References
Application Notes and Protocols for Suzuki Coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of complex biaryl structures, which are common motifs in biologically active molecules. These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid, a key building block in medicinal chemistry due to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity. While specific comparative data for this exact boronic acid is not extensively published, this document outlines general principles, common solvent systems, and a detailed protocol based on established methodologies for similar transformations.
The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and selectivity of the Suzuki coupling. Solvents play a multifaceted role by affecting the solubility of reactants, the stability and activity of the palladium catalyst, and the efficiency of the transmetalation step. A judicious selection of the solvent system is therefore paramount to achieving optimal reaction outcomes.
The Critical Role of the Solvent in Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura reaction serves several crucial functions that can profoundly impact the reaction's success:
-
Solubilization: The solvent must adequately dissolve the aryl halide, the boronic acid, the palladium catalyst, and the base to ensure a homogeneous reaction mixture, facilitating efficient molecular interactions.
-
Influence on Catalyst Activity: Solvents can coordinate with the palladium catalyst, thereby influencing its electronic properties, stability, and catalytic activity. The nature of the solvent can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Effect on Base Strength: The choice of solvent can modulate the effective basicity of the inorganic or organic base used in the reaction. This is crucial for the activation of the boronic acid to form the boronate species required for the transmetalation step.
-
Management of Water Content: Suzuki-Miyaura reactions can often tolerate or even benefit from the presence of water, which can aid in the dissolution of the base and facilitate the transmetalation process. However, excessive water can lead to protodeboronation, a detrimental side reaction that results in the decomposition of the boronic acid starting material.
Common Solvent Systems in Suzuki Coupling
A variety of solvents and solvent systems have been successfully employed for Suzuki-Miyaura reactions. The optimal choice is often substrate-dependent and typically requires empirical optimization. Below is a summary of commonly used solvents and their general characteristics.
| Solvent System | Typical Composition | Advantages | Disadvantages |
| Toluene/Water | 4:1 to 10:1 | Good for a wide range of substrates; water aids in dissolving the base. | Biphasic system may require vigorous stirring; toluene has a relatively high boiling point. |
| Dioxane/Water | 4:1 to 10:1 | Miscible with water, creating a homogeneous system; good solvating power. | Dioxane is a suspected carcinogen and can form peroxides upon storage. |
| Tetrahydrofuran (THF)/Water | 4:1 to 10:1 | Lower boiling point than dioxane, making it easier to remove; good solvating power. | Can also form peroxides; may not be suitable for higher temperature reactions. |
| Ethanol/Water | 1:1 to 5:1 | "Green" and environmentally friendly solvent system; effective for many couplings.[1] | May not be suitable for all substrates, particularly those sensitive to protic solvents. |
| N,N-Dimethylformamide (DMF)/Water | 1:1 to 10:1 | High boiling point, suitable for high-temperature reactions; excellent solvating power.[2] | Can be difficult to remove during workup; potential for side reactions at elevated temperatures. |
| Acetonitrile (ACN)/Water | 4:1 | Can be effective for specific substrates and catalyst systems. | May not be as generally applicable as other solvent systems. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on generally accepted and widely published procedures for similar reactions, including the synthesis of a structurally related biaryl compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzotrifluoride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the aryl bromide (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the chosen solvent system (e.g., a 4:1 mixture of Toluene and Water, to achieve a concentration of 0.2 M with respect to the boronic acid).
-
Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously.
-
Monitor the progress of the reaction by an appropriate technique (e.g., Thin Layer Chromatography [TLC] or Gas Chromatography-Mass Spectrometry [GC-MS]). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solvent Screening
Caption: A logical workflow for screening solvents in a Suzuki coupling reaction.
Relationship Between Solvent Properties and Reaction Outcome
Caption: The influence of key solvent properties on Suzuki coupling outcomes.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the temperature.
-
Catalyst deactivation: Ensure thorough degassing of the solvent and use of an inert atmosphere. Consider using a more robust catalyst or ligand.
-
Protodeboronation: Minimize the amount of water in the reaction mixture if using a protic solvent or if the boronic acid is particularly sensitive.
-
-
Side Product Formation:
-
Homocoupling of boronic acid: This can be exacerbated by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.
-
Dehalogenation of the aryl halide: Optimize the reaction conditions, such as temperature and base, to favor the cross-coupling pathway.
-
Conclusion
The solvent system is a pivotal parameter in the Suzuki-Miyaura cross-coupling of this compound. A careful selection, often guided by empirical screening, is necessary to achieve high yields and purity of the desired biaryl product. The provided protocols and guidelines serve as a starting point for researchers to develop and optimize their synthetic routes towards valuable compounds for drug discovery and development.
References
Synthesis of Biaryl Compounds Using (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering a broad substrate scope and high functional group tolerance. This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid as a key building block. The presence of both an ethoxy and a trifluoromethyl group on the boronic acid allows for the introduction of unique electronic and steric properties into the target biaryl compounds, which can be advantageous for tuning their physicochemical and biological properties in drug discovery and materials science applications.
Core Reaction: Suzuki-Miyaura Cross-Coupling
The central transformation involves the palladium-catalyzed cross-coupling of this compound with various aryl halides (or triflates). The general reaction scheme is presented below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
Where:
-
Ar-X represents an aryl halide (X = I, Br, Cl) or triflate.
-
Pd catalyst is a palladium(0) source, often used with a phosphine ligand.
-
Base is required to activate the boronic acid.
-
Solvent is typically a mixture of an organic solvent and water.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are representative examples, and optimization may be required for specific substrates.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (3:1) | 90 | 16 | 85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 10 | 88 |
| 4 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 95 | 14 | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed methodology for the synthesis of biaryl compounds using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the ligand (if applicable, e.g., 4-10 mol%).
-
Add the base (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified biaryl compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using the described protocol.
Application Notes and Protocols for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that serves as a key building block in modern organic and medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring an ethoxy group ortho to the boronic acid and a trifluoromethyl group para to the ethoxy group, offers distinct steric and electronic properties. These characteristics make it a valuable reagent for introducing this specific moiety into complex molecules, particularly in the synthesis of pharmacologically active compounds. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the ethoxy group can influence solubility and molecular conformation.[2]
This document provides an overview of the primary application of this compound in pharmaceutical synthesis—the Suzuki-Miyaura cross-coupling reaction—and offers a general protocol for its use. It also discusses its potential role in the development of kinase inhibitors, a significant class of therapeutic agents.
Primary Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[4][5] this compound is an excellent coupling partner in these reactions, allowing for the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[6][7]
Key Features of this compound in Suzuki-Miyaura Coupling:
-
Versatility: It can be coupled with a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates.[4][5]
-
High Yields: The reaction typically proceeds with high efficiency, providing good to excellent yields of the desired products.
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its tolerance of various functional groups, which is crucial in the synthesis of complex, multifunctional drug molecules.[4]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, preserving sensitive functional groups within the reacting molecules.[5]
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[8][9][10] The quinazoline and pyrazolo[3,4-d]pyrimidine scaffolds are common cores in many clinically approved kinase inhibitors targeting pathways like EGFR and VEGFR.[6][11] The diversification of these scaffolds through C-C bond formation is a key strategy for optimizing potency and selectivity. Boronic acids are instrumental in this process via the Suzuki-Miyaura reaction.[6]
While direct synthesis examples using this compound are not extensively documented in publicly available literature, its structural motifs are found in potent kinase inhibitors. The ethoxy and trifluoromethyl groups can contribute to favorable interactions within the kinase active site and improve pharmacokinetic properties. Therefore, this boronic acid is a highly relevant building block for the synthesis of novel kinase inhibitors.[11]
Below is a representative workflow for the synthesis and evaluation of kinase inhibitors, a process where this compound would be a valuable reagent.
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates being used.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Notes |
| Aryl/Heteroaryl Halide (e.g., Bromide) | Varies | 1.0 | Limiting reagent |
| This compound | 233.98 | 1.2 - 1.5 | Slight excess ensures complete consumption of the halide. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Varies | 0.01 - 0.05 | Catalyst choice is crucial and may need screening. |
| Ligand (if needed, e.g., SPhos, XPhos) | Varies | 0.02 - 0.10 | Often required for challenging couplings (e.g., with chlorides). |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Varies | 2.0 - 3.0 | Base choice can significantly impact reaction rate and yield. |
| Solvent (e.g., Dioxane/H₂O, Toluene, DMF) | Varies | - | A mixture of organic solvent and water is common. |
| Anhydrous Solvents | - | - | If required by the specific reaction conditions. |
| Inert Gas (Argon or Nitrogen) | - | - | For deoxygenating the reaction mixture. |
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Seal the vessel and purge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if required, the ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Quantitative Data (Representative)
The following table provides hypothetical, yet realistic, data for a series of Suzuki-Miyaura coupling reactions with different aryl bromides to illustrate the utility of this compound. Actual yields will vary based on specific substrates and optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene | 110 | 8 | 95 |
| 4 | 2-Bromothiophene | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Dioxane | 90 | 6 | 88 |
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Boronic acids can be irritants; avoid inhalation, ingestion, and contact with skin and eyes.
-
Palladium catalysts are toxic and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical synthesis. Its primary application via the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures. Its potential for incorporation into kinase inhibitors and other drug candidates makes it a reagent of significant interest to medicinal chemists and drug development professionals. The provided protocols and data serve as a guide for its effective utilization in research and development settings.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1260518-74-8,2-Ethoxy-4-(trifluoromethyl)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with significant potential in the development of advanced materials. The presence of an ethoxy group, a trifluoromethyl group, and a boronic acid moiety on the phenyl ring imparts unique electronic and reactive properties. These features make it a valuable building block for the synthesis of functional polymers, organic electronics, and sensing materials. This document provides an overview of its potential applications and generalized protocols for its use in materials science.
Due to the limited availability of specific experimental data for this compound in materials science literature, the following protocols are based on established methodologies for structurally similar phenylboronic acid derivatives.
Application in Organic Light-Emitting Diodes (OLEDs)
The structural characteristics of this compound, particularly the trifluoromethyl group, can enhance the thermal stability and electron-transporting properties of materials. This makes it a candidate for incorporation into host materials for blue-light-emitting OLEDs.
Quantitative Data Summary (Hypothetical)
The following table provides a template for researchers to summarize the performance of OLED devices fabricated using polymers derived from this compound.
| Property | Value | Units |
| Maximum Emission Wavelength | - | nm |
| Photoluminescence Quantum Yield | - | % |
| Turn-on Voltage | - | V |
| Maximum Luminance | - | cd/m² |
| External Quantum Efficiency | - | % |
| Thermal Decomposition Temp. (Td) | - | °C |
Experimental Protocol: Synthesis of a Co-polymer for OLEDs via Suzuki-Miyaura Coupling
This protocol describes a generalized procedure for the synthesis of a co-polymer incorporating the (2-Ethoxy-4-(trifluoromethyl)phenyl) moiety.
Materials:
-
This compound
-
A dibromo-aromatic comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the dibromo-aromatic comonomer (1.0 mmol) in a mixture of toluene (20 mL) and DMF (5 mL).
-
Add potassium carbonate (4.0 mmol) dissolved in deionized water (5 mL) to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through it for 30 minutes.
-
In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in anhydrous toluene (2 mL) under an inert atmosphere.
-
Inject the catalyst solution into the reaction flask.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 48 hours.
-
Cool the mixture to room temperature and pour it into vigorously stirring methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it with methanol and deionized water.
-
Purify the polymer by Soxhlet extraction with acetone and then chloroform.
-
Dry the purified polymer under vacuum.
Workflow Diagram
Caption: Workflow for co-polymer synthesis via Suzuki-Miyaura coupling.
Application in Chemical Sensors
Boronic acids are known to interact with diols, making them suitable for the development of sensors for saccharides and other biologically relevant molecules. The trifluoromethyl group can influence the acidity of the boronic acid, potentially enhancing its binding affinity and selectivity.
Quantitative Data Summary (Hypothetical)
This table provides a template for summarizing the performance of a sensor based on this compound.
| Parameter | Value | Units |
| Analyte | - | - |
| Detection Limit | - | µM |
| Binding Constant (Ka) | - | M⁻¹ |
| Quantum Yield (Free) | - | - |
| Quantum Yield (Bound) | - | - |
| Response Time | - | s |
Experimental Protocol: Fabrication of a Fluorescent Chemical Sensor
This protocol outlines the synthesis of a fluorescent sensor by coupling this compound with a fluorophore.
Materials:
-
This compound
-
An amino-functionalized fluorophore (e.g., 4-amino-1,8-naphthalimide)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amino-functionalized fluorophore (1.0 mmol) in anhydrous DCM (20 mL).
-
Add this compound (1.1 mmol), DCC (1.2 mmol), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product using NMR and mass spectrometry.
Logical Relationship Diagram
Caption: Logical relationship for a boronic acid-based fluorescent sensor.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient microwave-assisted Suzuki-Miyaura cross-coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid with various aryl halides. This protocol is designed to facilitate the rapid synthesis of biaryl compounds, which are crucial scaffolds in medicinal chemistry and drug development. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.
The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The ethoxy substituent can also influence the electronic and steric properties of the molecule, potentially leading to improved pharmacokinetic profiles. The protocols provided herein are intended as a robust starting point for researchers to generate diverse compound libraries for screening and lead optimization.
Data Presentation: Screening of Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.
Table 1: Catalyst and Base Screening for the Coupling of this compound with 4-Bromoanisole
| Entry | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | Good (75-85) |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 10 | Excellent (>90) |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | Excellent (>90) |
| 4 | PdCl₂(PPh₃)₂ (3) | Cs₂CO₃ | DMF/H₂O (5:1) | 140 | 15 | Good (70-80) |
Yields are estimated based on similar reactions and may vary depending on the specific reaction scale and purification method.
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: this compound (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 120 °C, 10 min.
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-2-ethoxy-4-(trifluoromethyl)-1,1'-biphenyl | > 90 |
| 2 | 1-Bromo-4-chlorobenzene | 4'-Chloro-2-ethoxy-4-(trifluoromethyl)-1,1'-biphenyl | 85-95 |
| 3 | 3-Bromopyridine | 3-(2-Ethoxy-4-(trifluoromethyl)phenyl)pyridine | 80-90 |
| 4 | 2-Bromonaphthalene | 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)naphthalene | > 90 |
| 5 | 4-Chlorotoluene | 4'-Methyl-2-ethoxy-4-(trifluoromethyl)-1,1'-biphenyl | 60-75 (Longer reaction time may be required) |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general procedure that can be adapted for various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv).
-
Add this compound (0.6 mmol, 1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).
-
Add the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol for a Specific Example: Synthesis of 4'-Methoxy-2-ethoxy-4-(trifluoromethyl)-1,1'-biphenyl
Materials:
-
4-Bromoanisole (93.5 mg, 0.5 mmol)
-
This compound (149 mg, 0.6 mmol)
-
Pd(dppf)Cl₂ (12.2 mg, 0.015 mmol)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
10 mL microwave vial with a stir bar
Procedure:
-
Combine 4-bromoanisole, this compound, Pd(dppf)Cl₂, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.
-
Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.
Mandatory Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Scale-Up of Suzuki Reactions Involving (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful scale-up of Suzuki-Miyaura cross-coupling reactions involving (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. The information compiled herein is based on established principles of process chemistry and data from related large-scale Suzuki reactions, offering a robust framework for developing safe, efficient, and scalable synthetic routes.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the pharmaceutical and agrochemical industries, this reaction is frequently employed for the synthesis of complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[2]
This compound is a valuable building block that introduces a substituted phenyl ring with both an ethoxy and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can present unique challenges during the Suzuki coupling, particularly concerning the rate of transmetalation.[3][4] Therefore, careful optimization of reaction parameters is crucial for a successful and efficient scale-up.
Key Considerations for Scale-Up
Scaling up a Suzuki reaction from the laboratory bench to kilogram or pilot plant scale requires careful consideration of several factors to ensure safety, reproducibility, and cost-effectiveness.
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., XPhos, SPhos, and P(t-Bu)3), are often employed to promote the catalytic cycle.[5] Pre-catalysts that readily form the active Pd(0) species are also advantageous for ensuring rapid reaction initiation.
-
Solvent Selection and Degassing: The choice of solvent impacts reaction kinetics, solubility of reagents and catalysts, and ease of workup. Common solvents for Suzuki reactions include toluene, dioxane, and aqueous mixtures.[6] For large-scale operations, thorough degassing of the solvent is essential to prevent oxygen from deactivating the palladium catalyst. This is typically achieved by sparging with an inert gas like nitrogen or argon.
-
Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases such as potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are frequently used.[6] The choice of base can influence the reaction rate and the formation of byproducts.
-
Temperature Control: Exothermic events can be a significant safety concern during scale-up. Careful monitoring and control of the reaction temperature are paramount. The reaction temperature also affects the reaction rate and the stability of the catalyst and reagents.
-
Workup and Purification: Developing a scalable and efficient workup and purification procedure is critical. This may involve extractions, crystallizations, and chromatographic purifications. Minimizing the use of hazardous solvents and developing robust crystallization protocols are key aspects of a green and economical process.
Quantitative Data from Related Scale-Up Studies
Table 1: Catalyst and Ligand Performance in Large-Scale Suzuki Reactions
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Aryl Halide | Boronic Acid/Ester | Yield (%) | Reference |
| Pd(OAc)2 | SPhos | 0.5 - 2 | Aryl Chloride | Phenylboronic acid | >90 | [6] |
| Pd2(dba)3 | XPhos | 1 - 2 | Aryl Bromide | Electron-deficient arylboronic acid | >85 | [6] |
| Pd(dppf)Cl2 | - | 2 - 5 | Heteroaryl Bromide | 2-Fluoropyridine-3-boronic acid | 70-85 | [7] |
| Pd2(dba)3 | P(t-Bu)3 | 1.5 | Aryl Bromide | Pentafluorophenylboronic acid | >90 | [8] |
Table 2: Influence of Reaction Parameters on Suzuki Coupling of Fluorinated Substrates
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Temperature | 70 °C | 110 °C | Higher temperature led to faster conversion of 1-bromo-4-fluorobenzene. | [6] |
| Solvent | Toluene/H2O | Dioxane/H2O | Both systems are effective; choice depends on substrate solubility and downstream processing. | [6] |
| Base | K2CO3 | K3PO4 | K3PO4 is often preferred for challenging couplings as it can accelerate the reaction. | [6] |
| Catalyst Loading | 1 mol% | 0.1 mol% | Lowering catalyst loading is economically favorable but may require longer reaction times or higher temperatures. |
Experimental Protocols
The following protocols provide a general framework for the optimization and scale-up of a Suzuki reaction involving this compound. It is imperative that all reactions, especially on a larger scale, are conducted by trained professionals in a controlled laboratory or manufacturing environment with appropriate safety precautions.
Small-Scale Reaction Optimization
Before proceeding to a large-scale reaction, it is essential to optimize the reaction conditions on a smaller scale (e.g., 1-5 g).
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (0.5 - 2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1 - 4 mol%)
-
Base (e.g., K2CO3, K3PO4) (2 - 3 eq)
-
Degassed solvent (e.g., Toluene/Water 10:1, Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via cannula or syringe.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or toluene), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to determine the isolated yield and purity.
Kilogram-Scale Protocol (Illustrative Example)
This protocol is a hypothetical example and must be adapted and thoroughly tested at smaller scales before implementation at the kilogram scale. A comprehensive process hazard analysis (PHA) must be conducted before executing this procedure.
Equipment:
-
Jacketed glass reactor (appropriate volume) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Receiving flasks.
-
Filtration apparatus.
-
Drying oven.
Materials:
-
Aryl halide (e.g., 1.0 kg, 1.0 eq)
-
This compound (e.g., 1.2 kg, 1.2 eq)
-
Pd(OAc)2 (e.g., 10 g, 0.01 mol%)
-
SPhos (e.g., 25 g, 0.012 mol%)
-
K3PO4 (e.g., 2.5 kg, 2.5 eq)
-
Toluene (e.g., 10 L)
-
Water (e.g., 1 L)
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with the aryl halide, this compound, and potassium phosphate under a positive nitrogen atmosphere.
-
Solvent Addition: Add the degassed toluene and water to the reactor.
-
Heating and Catalyst Addition: Begin stirring and heat the mixture to the target temperature (e.g., 90 °C). In a separate, inerted vessel, dissolve the Pd(OAc)2 and SPhos in a small amount of degassed toluene. Once the reaction mixture reaches the target temperature, add the catalyst solution to the reactor via an addition funnel over a period of 15-30 minutes.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by in-process control (IPC) analysis (e.g., HPLC).
-
Workup: Once the reaction is complete, cool the reactor contents to room temperature. Add water and an organic solvent (e.g., toluene) to the reactor and stir. Stop the stirring and allow the layers to separate. Drain the aqueous layer.
-
Washes: Wash the organic layer with water and then with brine.
-
Concentration: Concentrate the organic layer under reduced pressure.
-
Crystallization and Isolation: Add a suitable anti-solvent to induce crystallization. Isolate the product by filtration, wash the filter cake with a cold solvent, and dry the product in a vacuum oven at an appropriate temperature.
-
Analysis: Analyze the final product for yield, purity (e.g., by HPLC), and identity (e.g., by NMR and MS).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Scale-Up
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving the electron-deficient (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with this compound challenging?
A1: The primary challenge arises from the electronic properties of this boronic acid. The trifluoromethyl group is a strong electron-withdrawing group, which decreases the nucleophilicity of the arylboronic acid. This can slow down the transmetalation step in the catalytic cycle, a crucial step for the formation of the new carbon-carbon bond, potentially leading to lower yields and longer reaction times.[1] Additionally, electron-deficient boronic acids can be more susceptible to side reactions like protodeboronation.[2]
Q2: What are the first parameters to check if my reaction is failing or giving low yields?
A2: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active and not degraded. It's advisable to use a fresh batch or test the catalyst on a known, reliable reaction.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Reagent Purity and Stoichiometry: Verify the purity of your aryl halide, boronic acid, and base. Ensure the stoichiometry of the reagents is correct, often a slight excess of the boronic acid (1.1-1.5 equivalents) is beneficial.
-
Base and Solvent Quality: The base should be finely powdered and anhydrous, and the solvent should be of high purity and appropriately degassed.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or acidic impurities), leading to the formation of an undesired arene byproduct and consumption of the starting material.[4] Electron-deficient boronic acids can be more prone to this side reaction.[2] To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Employ milder bases such as K₃PO₄ or Cs₂CO₃.
-
Consider using the pinacol ester derivative of the boronic acid, which can provide a "slow release" of the boronic acid during the reaction.
-
Optimize the reaction time to avoid prolonged exposure to conditions that favor this side reaction.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura reactions.
Problem: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Slow Transmetalation | Due to the electron-deficient nature of the boronic acid, the transfer of the aryl group to the palladium center can be slow. To address this, use a stronger base like K₃PO₄ or Cs₂CO₃ to form a more nucleophilic boronate species.[5] Employing electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can also accelerate this step.[6] Increasing the reaction temperature may also be beneficial.[5] |
| Inactive Catalyst | The palladium catalyst may be inactive or degraded. Use a fresh batch of catalyst and ligand. Consider using a more active pre-catalyst, such as a Buchwald-type G3 or G4 palladacycle, which can be more efficient at generating the active Pd(0) species.[5] |
| Poorly Degassed System | Oxygen can deactivate the catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.[3] |
Problem: Formation of Significant Side Products
| Side Product | Possible Cause & Mitigation Strategy |
| Homocoupling of Boronic Acid | This side reaction, forming a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and certain palladium species.[7] Mitigation: Ensure a thoroughly deoxygenated reaction environment. Using a slight excess of the boronic acid can sometimes favor the cross-coupling over homocoupling. |
| Protodeboronation | As discussed in the FAQs, this is the replacement of the boronic acid group with a hydrogen atom. Mitigation: Use anhydrous conditions, milder bases, and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to the corresponding arene. Mitigation: This can sometimes be influenced by the choice of base and ligand. Screening different bases (e.g., switching from a carbonate to a phosphate) and ligands may help. Shorter reaction times can also reduce the extent of this side reaction.[4] |
Data Presentation: Optimizing Reaction Components
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling with an electron-deficient boronic acid. The following tables provide a comparative summary to guide your optimization efforts.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[6] | Air-sensitive, higher cost.[6] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[6] | Air-sensitive, higher cost.[6] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for challenging substrates. | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenyl-phosphine)palladium(0) | Readily available and well-understood.[6] | Lower activity for challenging substrates, may require higher temperatures.[6] | 2-5 |
Table 2: Effect of Different Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | A strong, non-nucleophilic base effective for many Suzuki couplings, promoting high reaction rates.[6] |
| Cs₂CO₃ | Dioxane or THF | A strong base that is often effective when other bases fail, particularly for difficult couplings. |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | A common and cost-effective base, but may be less effective for electron-deficient partners. |
| KF | Dioxane or THF | A milder base that can be beneficial in preventing base-sensitive functional group degradation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)
-
Degassed water (if using a biphasic system, typically 10-20% of the organic solvent volume)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent and water (if applicable) via cannula or syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a Suzuki-Miyaura reaction.
References
- 1. youtube.com [youtube.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Troubleshooting Guide
Problem: Low to No Product Yield
Electron-deficient boronic acids often exhibit reduced reactivity, leading to poor yields. The primary reasons for this are slow transmetalation and the propensity for side reactions like protodeboronation. Here is a systematic guide to troubleshoot and optimize your reaction.
Is the issue related to the Boronic Acid Stability?
Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1][2]
-
Solution 1: Use a More Stable Boronic Acid Derivative. Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][3] These derivatives can be more resistant to protodeboronation and may release the active boronic acid species slowly during the reaction.
-
Solution 2: Anhydrous Conditions. While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[2] Employing anhydrous solvents and bases can mitigate this side reaction.
-
Solution 3: Optimize Reaction Time and Temperature. Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]
Is the Transmetalation Step Inefficient?
The electron-withdrawing groups on the boronic acid decrease its nucleophilicity, which can lead to a slow transmetalation step.[4][5]
-
Solution 1: Employ a Stronger Base. The choice of base is critical for activating the boronic acid.[6] Stronger inorganic bases are often more effective in promoting the formation of the more nucleophilic boronate species.
-
Solution 2: Utilize Electron-Rich and Bulky Ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for challenging substrates.[7] These ligands are electron-rich, which can accelerate the transmetalation and reductive elimination steps.[8]
-
Solution 3: Increase the Reaction Temperature. Higher temperatures can help overcome the activation energy barrier for the transmetalation step.[7] Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.
Is the Catalyst Inactive or Decomposing?
Catalyst activity is paramount for a successful Suzuki coupling.
-
Solution 1: Ensure an Inert Atmosphere. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[7] It is crucial to properly degas solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Solution 2: Use a Pre-catalyst. Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are often more efficient at generating the active Pd(0) species in situ.[7]
-
Solution 3: Check Reagent Purity. Ensure that the palladium source, ligands, and solvents are of high purity and have been stored correctly to prevent degradation.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an electron-deficient boronic acid failing, while the same conditions work for electron-rich boronic acids?
A1: Electron-deficient boronic acids are inherently less nucleophilic, which significantly slows down the transmetalation step, a key part of the Suzuki catalytic cycle.[4][5] They are also more prone to decomposition via protodeboronation, especially in the presence of water.[1][9] In contrast, electron-donating groups on the boronic acid increase its nucleophilicity, facilitating a more efficient transmetalation.
Q2: What are the first things I should check if my reaction has a low yield?
A2:
-
Inert Atmosphere: Confirm that your reaction was set up under strictly anaerobic conditions. Oxygen can deactivate the catalyst.[7]
-
Reagent Quality: Ensure your palladium catalyst, ligand, base, and solvents are fresh and pure. Phosphine ligands, in particular, are susceptible to oxidation.[2]
-
Base Strength and Purity: For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate transmetalation.[7] Ensure the base is finely powdered and anhydrous if running under anhydrous conditions.
-
Protodeboronation: Check for the presence of the protodeboronated byproduct by mass spectrometry or NMR of the crude reaction mixture. If this is a significant issue, consider using a more stable boronic acid derivative.[1]
Q3: How do I choose the right ligand for my electron-deficient boronic acid?
A3: The general recommendation is to use bulky, electron-rich phosphine ligands.[7] Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices as they can accelerate both oxidative addition and reductive elimination, and their steric bulk can help prevent catalyst decomposition.[7] N-heterocyclic carbene (NHC) ligands are also highly effective.[7]
Q4: Can I use an electron-deficient aryl halide with my electron-deficient boronic acid?
A4: While coupling two electron-deficient partners can be challenging, it is often the case that an electron-withdrawing group on the aryl halide will facilitate the rate-limiting oxidative addition step, which can be beneficial for the overall reaction rate.[10][11] However, the slow transmetalation of the electron-deficient boronic acid will still need to be addressed with appropriate choice of ligand and base.
Q5: What is the role of water in Suzuki couplings with electron-deficient boronic acids?
A5: The role of water is complex. In many Suzuki reactions, water is a co-solvent and is necessary to dissolve the inorganic base and to facilitate the formation of the active boronate species. However, for electron-deficient boronic acids, water can also be a proton source that leads to the undesirable side reaction of protodeboronation.[2] Therefore, for these challenging substrates, anhydrous conditions are often preferred.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific application. | 1-3 |
Table 2: Comparison of Bases and Solvents for Suzuki Coupling with Electron-Deficient Boronic Acids
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O or Dioxane | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate analysis. |
| Cs₂CO₃ | THF or Dioxane | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for this substrate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid or derivative (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid derivative, and base.
-
Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a MIDA Boronate from an Electron-Deficient Boronic Acid
This protocol is adapted from a mild and simple method using MIDA anhydride.[12]
Materials:
-
Electron-deficient boronic acid (1.0 equiv)
-
MIDA anhydride (2.0-3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In a dry vial, combine the electron-deficient boronic acid and MIDA anhydride.
-
Add anhydrous dioxane to achieve a concentration of approximately 0.2 M with respect to the boronic acid.
-
Seal the vial and heat the mixture at 70 °C for 24 hours with stirring.
-
After cooling to room temperature, the MIDA boronate can often be isolated by precipitation and filtration, or by standard workup and purification procedures.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling with electron-deficient boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate challenges during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of my desired cross-coupled product. What are the common side reactions I should be aware of with this compound?
A1: Low yields in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, including this compound, are often due to three primary side reactions: protodeboronation, homo-coupling, and oxidation. The electron-withdrawing trifluoromethyl group can make this particular boronic acid susceptible to certain side reactions.[1][2][3]
-
Protodeboronation: This is the most common side reaction, where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 1-ethoxy-3-(trifluoromethyl)benzene. This process is often accelerated by strong bases and the presence of water.[4][5][6]
-
Homo-coupling: This side reaction leads to the formation of a symmetrical biaryl, 2,2'-diethoxy-4,4'-bis(trifluoromethyl)biphenyl, from the coupling of two molecules of the boronic acid. The presence of oxygen in the reaction mixture is a major contributor to homo-coupling.[5][7][8][9]
-
Oxidation: The boronic acid can be oxidized to the corresponding phenol, 2-ethoxy-4-(trifluoromethyl)phenol. This can occur under various conditions but is a known decomposition pathway for boronic acids.[6][10]
Q2: My main byproduct is 1-ethoxy-3-(trifluoromethyl)benzene. How can I minimize protodeboronation?
A2: Protodeboronation is a significant issue, especially for electron-deficient arylboronic acids.[3][6][11] Here are several strategies to mitigate this side reaction:
-
Choice of Base: The strength and type of base are critical. Strong bases in aqueous media can accelerate protodeboronation.[5] Consider using milder or alternative bases.
-
Reaction Conditions: The presence of water, the proton source, is a key factor. Switching to anhydrous conditions can significantly reduce protodeboronation.[5]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[4][12][13] These esters often exhibit greater stability and can release the boronic acid slowly under the reaction conditions.[4]
Data Presentation: Mitigating Side Reactions
The following table summarizes troubleshooting strategies for the common side reactions encountered with this compound.
| Side Reaction | Primary Cause | Proposed Solution | Key Considerations | Relevant Citations |
| Protodeboronation | Excess water; strong base | Use anhydrous solvents; switch to a milder base (e.g., K₃PO₄, KF, K₂CO₃); use a boronate ester derivative. | Finely powder the base if running anhydrous reactions to ensure reactivity. | [4][5][6][12] |
| Homo-coupling | Oxygen contamination | Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere (Argon or Nitrogen). | Subsurface sparging with an inert gas is highly effective for removing dissolved oxygen. | [5][7][8] |
| Oxidation | Oxidants; catalyst decomposition | Ensure high purity of reagents; use fresh, active catalyst; minimize reaction time. | Chemoselective oxidation can be influenced by the reaction medium (biphasic vs. monophasic). | [6][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrates.
-
Reagent Preparation:
-
Ensure this compound is pure and dry.
-
Use a high-purity aryl halide partner.
-
The selected base (e.g., K₂CO₃) should be finely powdered and dried under vacuum if using anhydrous conditions.[5]
-
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Degas the chosen solvent (e.g., Dioxane/H₂O 10:1, Toluene, or anhydrous DMF) by sparging with an inert gas for 15-30 minutes.[5]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. A common temperature range is 80–110 °C.[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
-
Visualizations
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Competing Reaction Pathways
This diagram illustrates how the primary side reactions compete with the desired Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways in Suzuki-Miyaura cross-coupling.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
purification of Suzuki products from (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
Technical Support Center: Purification of Suzuki Products
Focus: Post-reaction work-up and purification of products from Suzuki-Miyaura coupling reactions involving (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid .
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address common purification challenges associated with this specific reagent. The ortho-ethoxy group and the trifluoromethyl substituent can introduce unique purification hurdles, including sterically hindered byproducts and compounds with mixed polarity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound?
A1: The primary impurities encountered are typically unreacted starting materials, the homocoupled byproduct of the boronic acid, residual palladium catalyst, and protodeboronated starting material.[1][2] The specific impurities to look for are:
-
Unreacted this compound: An acidic and polar compound.
-
Homocoupled Biaryl (Bis(2-ethoxy-4-(trifluoromethyl)phenyl)): A common byproduct formed from the coupling of two boronic acid molecules.[1][2] This is often promoted by the presence of oxygen or Pd(II) species in the reaction.[2][3][4]
-
Unreacted Aryl Halide: Your coupling partner. Its polarity will vary based on its structure.
-
Protodeboronated Arene (1-Ethoxy-3-(trifluoromethyl)benzene): Formed by the hydrolysis of the boronic acid, especially under prolonged reaction times or with excess aqueous base.[2]
-
Palladium Residues: Can be present as Pd(0) or Pd(II) species, often complexed with phosphine ligands.[5]
-
Phosphine Oxides: Byproducts from the oxidation of phosphine ligands (e.g., triphenylphosphine oxide).
Q2: My desired product and the unreacted aryl halide are co-eluting during column chromatography. How can I improve the separation?
A2: Co-elution of the product and the starting aryl halide is a common issue when they have similar polarities.[6] To improve separation, consider the following strategies:
-
Drive the Reaction to Completion: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to ensure the aryl halide is fully consumed. This simplifies purification by eliminating one of the problematic components.[7]
-
Adjust the Solvent System (Eluent): Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to a different polarity combination like dichloromethane/methanol or toluene/acetone.[6] Sometimes, adding a small amount of a third solvent can significantly alter selectivity.
-
Optimize Column Chromatography Technique:
-
Lower the Rf: Aim for an Rf value of 0.1-0.2 for your target compound on the TLC plate. This will require more solvent but generally provides better separation.[6]
-
Use a Larger Column: A longer and wider column increases the surface area of the stationary phase, which can enhance separation.[6]
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often results in sharper bands and better resolution compared to wet (liquid) loading.[8]
-
Q3: How can I effectively remove residual boronic acid and its homocoupled byproduct?
A3: A combination of extraction and chromatography is usually effective.
-
For Unreacted Boronic Acid: Perform a liquid-liquid extraction with a basic aqueous solution. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with 1-2 M sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.[7] The acidic boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.[3][7]
-
For the Homocoupled Byproduct: This impurity is non-acidic and must be removed by other means.
-
Chromatography: Careful selection of the eluent system is crucial. The homocoupled product is often less polar than the desired biaryl product, but this can vary.
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective method to remove the homocoupled impurity.[6][9] Experiment with different solvent systems (e.g., hexanes, ethanol, or mixtures) to find conditions where your product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains in solution.[9]
-
Q4: My final product has a dark color, indicating palladium contamination. What is the best way to remove it?
A4: Palladium removal is critical, especially in drug development.
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the heterogeneous Pd(0) catalyst.[9]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon for a period and then filtering can adsorb palladium residues. Use this method with caution, as it can sometimes lead to loss of the desired product.
-
Thiol-Based Scavengers: Use polymer-supported scavenger resins with thiol or amine functionalities (e.g., polymer-bound ethylenediamine).[5] These resins have a high affinity for palladium and can effectively remove it from the solution. The resin is then simply filtered off.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can sometimes help remove palladium salts.
Troubleshooting Guide
This guide addresses common problems observed during the purification of Suzuki products derived from this compound.
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Protodeboronation of the boronic acid.[2] 3. Product loss during aqueous work-up or chromatography. | 1. Monitor the reaction by TLC/LCMS to ensure completion. 2. Ensure proper degassing of solvents and use a robust base (e.g., K₂CO₃, Cs₂CO₃).[10] 3. Minimize the number of transfers.[10] If the product has some water solubility, back-extract the aqueous layers. |
| Multiple Spots on TLC Close to Product | 1. Formation of homocoupled byproducts.[1] 2. Presence of isomers or related impurities. 3. Degradation of starting material or product. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize oxygen, which promotes homocoupling.[2][3] 2. Try different chromatography solvent systems to improve separation.[6] 3. Check the stability of your compounds to the purification conditions (e.g., silica gel acidity). |
| Product Contaminated with Boronic Acid after Column | 1. Incomplete removal during basic wash. 2. Boronic acid streaking on the silica gel column. | 1. Use a more concentrated base (e.g., 2M NaOH) or perform multiple extractions.[7] 2. Add a small amount of triethylamine (Et₃N) to the eluent to suppress streaking of acidic compounds. |
| Product Co-elutes with Homocoupled Byproduct | 1. Very similar polarity between the product and the symmetrical biaryl byproduct.[11] | 1. Attempt recrystallization from various solvents.[9] 2. Switch to a different stationary phase (e.g., alumina, C18 reverse phase) or try preparative HPLC. |
| Final Product is an Oil and Cannot be Crystallized | 1. Product is inherently an oil at room temperature. 2. Presence of impurities preventing crystallization. | 1. Re-purify by column chromatography to achieve higher purity. 2. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification or wash away impurities. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid via Basic Liquid-Liquid Extraction
This protocol is designed to remove unreacted this compound from the crude reaction mixture before chromatographic purification.
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature. If the solvent is water-miscible (e.g., THF, dioxane), dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Initial Wash: Transfer the mixture to a separatory funnel. Wash with water and then with brine to remove bulk inorganic salts.
-
Basic Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to the separatory funnel. Use a volume roughly equal to the organic layer.
-
Mix and Separate: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 1-2 minutes. Allow the layers to separate completely.
-
Collect Layers: Drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc.
-
Repeat Extraction: Repeat the basic wash (Steps 3-5) one or two more times to ensure complete removal of the boronic acid.[7]
-
Neutralize and Dry: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of boronic acid.
Protocol 2: Palladium Removal Using a Scavenger Resin
This protocol is for removing trace palladium catalyst from the product after initial purification steps.
-
Prepare Solution: Dissolve the palladium-containing product in a suitable organic solvent (e.g., DCM, Toluene, or THF).
-
Add Scavenger Resin: Add a polymer-supported thiol or amine scavenger resin (typically 3-10 equivalents relative to the initial amount of palladium catalyst).
-
Stir Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. The optimal time should be determined by monitoring the palladium content.
-
Filter Resin: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.
-
Rinse: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product with significantly reduced palladium content.
Visualized Workflows
Caption: Troubleshooting workflow for Suzuki product purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Suzuki Reaction with (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction using (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. This electron-deficient boronic acid can present challenges, and this guide provides solutions to common issues to improve reaction yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki reaction with this compound. What are the most common initial checks?
A1: When a Suzuki coupling reaction with an electron-deficient boronic acid fails or gives low yields, the primary factors to investigate are the catalyst activity, the presence of oxygen, and the reaction conditions.[1] First, ensure your palladium catalyst and ligand are active and not degraded.[2] Using a fresh catalyst or a more active pre-catalyst can be beneficial.[2] Second, oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1][3] Therefore, it is crucial to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1] Finally, re-evaluate your reaction parameters, including the choice of base, solvent, and temperature, as electron-deficient boronic acids often require specifically tailored conditions to proceed efficiently.
Q2: What are the likely side reactions occurring with this compound and how can I minimize them?
A2: The two most common side reactions with electron-deficient boronic acids are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-ethoxy-3-(trifluoromethyl)benzene.[4][5] This side reaction is often accelerated by the basic conditions of the Suzuki coupling.[6] To minimize protodeboronation, you can try using milder bases, shorter reaction times, or lower temperatures.[7] Alternatively, using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, can significantly reduce this unwanted reaction.[5][8]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[1][3] To prevent this, ensure your reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[2] Using a Pd(0) source directly, like Pd(PPh₃)₄, or a pre-catalyst that readily generates the active Pd(0) species can also help.[2]
Q3: My starting materials are sterically hindered. How does this affect the reaction with this compound?
A3: Steric hindrance around the reaction center can significantly decrease the reaction rate by impeding the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9] For sterically demanding substrates, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[9][10] The most critical adjustment is to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands promote the formation of a more reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[9] Increasing the reaction temperature may also be necessary to overcome the higher activation energy associated with hindered substrates.[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Suzuki reaction with this compound.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst like a Buchwald G3 or G4 palladacycle.[7] - Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[2] |
| Slow Transmetalation | This is a common issue with electron-deficient boronic acids.[4] - Use a stronger base: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K-O-t-Bu.[9][10] - Optimize the solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are often preferred.[10] For challenging couplings, consider higher boiling point solvents like xylenes to allow for higher reaction temperatures.[10] |
| Oxygen Contamination | - Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or using the freeze-pump-thaw method).[2] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1] |
| Steric Hindrance | - Switch to a bulkier, more electron-rich ligand: Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for hindered substrates.[9][10] - Increase reaction temperature: Higher temperatures can help overcome the activation barrier.[10] Microwave irradiation can also be a powerful tool for rapid heating.[10] |
Problem: Significant Byproduct Formation
| Byproduct Observed | Troubleshooting Steps & Recommendations |
| Protodeboronation Product | - Use anhydrous conditions: While some water can be beneficial with certain bases, switching to anhydrous solvents can sometimes reduce protodeboronation.[2] - Use a milder base: If possible, switch to a weaker base like KF or CsF. - Protect the boronic acid: Convert the boronic acid to a more stable derivative like a trifluoroborate salt or a MIDA ester.[5] |
| Homocoupling Product | - Rigorous exclusion of oxygen: Ensure solvents are meticulously degassed and the reaction is kept under an inert atmosphere.[1][3] - Use a Pd(0) source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to avoid in-situ reduction of Pd(II) which can be accompanied by homocoupling.[2] - Slow addition: In some cases, slow addition of the boronic acid can keep its concentration low and disfavor homocoupling.[2] |
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for optimizing the Suzuki reaction with this compound based on the nature of the coupling partner.
Table 1: General Conditions for Unhindered Aryl/Heteroaryl Halides
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Pre-catalysts can also be used. |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd) | Buchwald ligands are generally effective for electron-deficient boronic acids.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Finely powdered base is recommended for better reactivity.[10] |
| Solvent | Toluene or Dioxane (often with a small amount of water) | Ensure solvents are properly degassed.[2] |
| Temperature | 80-110 °C | Monitor reaction progress by TLC or LC-MS. |
Table 2: Optimized Conditions for Sterically Hindered or Electron-Rich Aryl/Heteroaryl Halides
| Parameter | Recommendation | Notes |
| Palladium Source | XPhos Pd G3 or G4 (1-3 mol%) | These pre-catalysts are highly active and efficient for challenging couplings.[7] |
| Ligand | Integrated into the pre-catalyst | |
| Base | K-O-t-Bu or K₃PO₄ (2-3 equivalents) | A stronger base may be necessary for very hindered systems.[9] |
| Solvent | Toluene, Dioxane, or Xylenes (anhydrous) | Higher boiling point solvents may be required for higher temperatures.[10] |
| Temperature | 100-140 °C | Higher temperatures are often needed to overcome steric barriers.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki reaction.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting low conversion in Suzuki coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and optimize reaction outcomes.
Troubleshooting Guide
Low conversion or yield in the Suzuki coupling of this compound can stem from several factors, particularly due to the electronic and steric nature of this substrate. The electron-withdrawing trifluoromethyl group can deactivate the boronic acid towards transmetalation, while the ortho-ethoxy group can introduce steric hindrance.[1][2]
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are often linked to suboptimal reaction conditions that do not adequately address its specific electronic and steric properties. A systematic evaluation of your catalyst system, base, and reaction setup is the recommended first step.
Initial Checks:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids, especially electron-deficient ones, can be susceptible to decomposition.[3][4] Consider using freshly acquired or purified material.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, and phosphine ligands are sensitive to oxygen.[3][5] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.[6][7]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Use fresh, properly stored reagents.[3] For challenging couplings, highly active catalysts are often required.[6]
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q2: I am using a standard catalyst like Pd(PPh₃)₄ and observing low conversion. What catalyst system would be more effective for this electron-deficient and sterically hindered boronic acid?
A2: Standard catalysts like Pd(PPh₃)₄ may lack the necessary activity for challenging substrates.[1] For electron-deficient boronic acids, catalyst systems that promote a rapid oxidative addition and facilitate the slower transmetalation step are crucial.[1] Consider switching to a more active and sterically bulky ligand system.
Recommendations:
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are known to be highly effective for coupling sterically hindered and electron-poor substrates.[1][5][6] They can accelerate both oxidative addition and reductive elimination.[5]
-
Pre-catalysts: Utilizing modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) can be beneficial. These are often more stable and efficiently generate the active Pd(0) species in situ.[5][6][8]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for this specific substrate.[1] | 2-5 |
Side Reactions and Mitigation
Q3: I have identified a significant amount of 1-ethoxy-3-(trifluoromethyl)benzene as a byproduct. What is causing this, and how can I prevent it?
A3: The formation of 1-ethoxy-3-(trifluoromethyl)benzene is due to a common side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][9] This is particularly prevalent with electron-deficient boronic acids.[3][10]
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[3] Strong bases in the presence of water can accelerate this side reaction.[5] Switching to milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3][7]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous and degassed solvents can significantly reduce this side reaction.[3][5]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[3][9][10] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9][10]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[3] However, this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.
Experimental Workflow and Protocols
Q4: Can you provide a general, robust experimental protocol for the Suzuki coupling of this compound?
A4: The following is a generalized protocol that serves as a good starting point. Optimization of specific parameters may be necessary for your particular coupling partner.
General Experimental Protocol:
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to remove oxygen which can deactivate the catalyst.[3][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1 or anhydrous Toluene) via syringe.[5][7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][7]
-
Purification: Purify the crude product by flash column chromatography.[5]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low conversion in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
This guide provides a structured approach to overcoming common challenges encountered with this specific Suzuki coupling reaction. By systematically addressing these potential issues, researchers can improve reaction efficiency and achieve higher yields of their desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. The following sections address common impurities and provide detailed protocols for their management and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in reactions with this compound?
A1: Reactions involving this compound, particularly Suzuki-Miyaura cross-coupling reactions, are susceptible to the formation of several types of impurities. The most common include:
-
Homocoupling Product: Dimerization of the boronic acid to form a biaryl impurity. This is often catalyzed by the palladium catalyst, especially in the presence of oxygen.
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-ethoxy-3-(trifluoromethyl)benzene. This is a common degradation pathway for boronic acids, especially under basic conditions or at elevated temperatures.[1]
-
Boroxine: Boronic acids can reversibly form cyclic anhydrides, known as boroxines, through the loss of water. Commercial boronic acids often contain varying amounts of their corresponding boroxine.[1]
-
Residual Starting Materials: Unreacted this compound or the coupling partner (e.g., aryl halide).
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions with electron-deficient boronic acids like this compound can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in-situ. Consider using a pre-formed Pd(0) catalyst or a more active palladacycle precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2] It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Protodeboronation: Electron-deficient boronic acids are prone to protodeboronation.[3] Consider using milder bases or lower reaction temperatures. Alternatively, using the corresponding boronate ester can increase stability.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. For electron-deficient boronic acids, a careful selection of the base (e.g., potassium carbonate, cesium carbonate) and solvent system (e.g., dioxane/water, THF/water) is necessary to balance reactivity and stability.
Q3: How can I detect and quantify the impurities in my reaction mixture?
A3: Several analytical techniques are effective for identifying and quantifying impurities in reactions involving boronic acids:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for the simultaneous quantification of the desired product and non-volatile impurities like the homocoupling product and unreacted starting materials.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for detecting volatile impurities such as the protodeboronation product (1-ethoxy-3-(trifluoromethyl)benzene).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify and estimate the purity by integrating the signals of the main compound and impurities.[1]
-
¹⁹F NMR: The trifluoromethyl group provides a distinct signal that can be used to track the consumption of the starting material and the formation of fluorine-containing products and byproducts.
-
¹¹B NMR: Can distinguish between the trigonal boronic acid and the tetrahedral boroxine.[1]
-
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product
High levels of the homocoupled biaryl derived from this compound are a common issue.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a major contributor to homocoupling.[2] Use a robust inert gas (nitrogen or argon) sparging of your solvent and reaction vessel before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use a High-Quality Palladium Catalyst: Use a fresh, active palladium catalyst. Consider using a palladacycle precatalyst which can be more efficient at lower loadings.
-
Optimize Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Slower Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.
-
Issue 2: Significant Protodeboronation
The presence of a significant amount of 1-ethoxy-3-(trifluoromethyl)benzene indicates protodeboronation.
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider using a weaker base such as potassium carbonate or potassium phosphate instead of stronger bases like sodium hydroxide.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce the extent of protodeboronation. The boronic acid can be slowly released in situ during the reaction.[3]
Purification Protocols
Protocol 1: Acid-Base Extraction to Remove Unreacted Boronic Acid
This protocol is effective for removing unreacted this compound from the crude reaction mixture.
Methodology:
-
Dissolution: After the reaction is complete, quench the reaction mixture and remove the organic solvent under reduced pressure. Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[4] The basic wash will deprotonate the acidic boronic acid, which will then be extracted into the aqueous layer. Repeat the wash 2-3 times.
-
Separation and Neutralization: Combine the aqueous layers. The desired product should remain in the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Product Recovery (if acidic): If the desired product is also acidic, it will be extracted into the aqueous layer along with the unreacted boronic acid. In this case, acidify the combined aqueous layers with concentrated HCl until the pH is acidic, then extract the product back into an organic solvent. Further purification by chromatography or recrystallization may be necessary to separate the product from the boronic acid.
Protocol 2: Column Chromatography
Flash column chromatography is a versatile method for separating the desired product from impurities.
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A common mobile phase system for compounds of moderate polarity is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the desired product and impurities and should be determined by thin-layer chromatography (TLC) analysis. For more polar compounds, a mixture of dichloromethane and methanol may be more effective.[4]
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization
Recrystallization is an effective method for purifying solid products.
Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents to screen include hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data
The efficiency of purification can be assessed by comparing the purity of the material before and after the purification process. The following table provides a representative example of purity improvement for a biaryl product from a Suzuki-Miyaura coupling reaction.
| Impurity | Purity in Crude Product (%) | Purity after Column Chromatography (%) | Purity after Recrystallization (%) |
| Desired Biaryl Product | 75 | >98 | >99.5 |
| This compound | 10 | <0.5 | Not Detected |
| Homocoupling Product | 8 | <1 | <0.1 |
| Protodeboronation Product | 5 | <0.5 | Not Detected |
| Other Impurities | 2 | <0.1 | Not Detected |
Note: These are representative values and actual results may vary depending on the specific reaction conditions and the nature of the product.
Visualizations
Caption: Common impurity formation pathways in Suzuki-Miyaura coupling reactions.
Caption: A typical workflow for the purification of products from boronic acid reactions.
References
Technical Support Center: Suzuki Reactions with (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and execution of Suzuki reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to oxygen or impurities. 2. Boronic Acid Instability: this compound, being electron-deficient, can be prone to protodeboronation. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. Use a fresh, high-quality palladium catalyst or a more robust pre-catalyst. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These are generally more resistant to premature decomposition. Employing anhydrous conditions can also suppress this side reaction. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). An increase in temperature may also be beneficial. |
| Presence of Homocoupled Boronic Acid Byproduct | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Improve the degassing procedure for all solvents and reagents. Multiple freeze-pump-thaw cycles or extended sparging with an inert gas are recommended. |
| Protodeboronation of the Boronic Acid | Aqueous Basic Conditions: The presence of water and a strong base can lead to the replacement of the boronic acid group with a hydrogen atom. | 1. Use anhydrous solvents and reagents. 2. Employ a milder base such as K₂CO₃ or CsF. 3. Convert the boronic acid to a more stable derivative like a pinacol ester. |
| Difficult Purification: Product and Starting Material Co-elution | Similar Polarity: The desired product and the unreacted aryl halide or boronic acid may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize the reaction to drive it to completion, thereby minimizing the amount of unreacted starting material. 2. Experiment with different solvent systems for column chromatography (e.g., dichloromethane/methanol, ether/hexane). 3. If the product or starting material has acidic or basic functionality, consider an acid-base extraction during the workup to remove impurities. 4. Recrystallization of the crude product can also be an effective purification method. |
| Incomplete Reaction | Insufficient Base or Catalyst: The reaction may stall if the base is consumed or the catalyst deactivates before the reaction is complete. | Ensure at least 2-3 equivalents of a finely powdered, anhydrous base are used. If catalyst deactivation is suspected, consider using a more robust ligand or a higher catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction using this compound?
A1: A general aqueous workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by flash column chromatography on silica gel.[1]
Q2: How does the trifluoromethyl group on the boronic acid affect the reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This can make the boronic acid less nucleophilic, potentially slowing down the transmetalation step in the Suzuki catalytic cycle. To overcome this, stronger bases (like K₃PO₄ or Cs₂CO₃) and more electron-rich, bulky phosphine ligands (such as Buchwald-type ligands) may be required to promote the reaction.[1]
Q3: I am observing a significant amount of a byproduct that appears to be the result of the boronic acid reacting with itself. What is this and how can I prevent it?
A3: This byproduct is likely due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture. To minimize homocoupling, it is crucial to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
Q4: My product is highly hydrophilic, making extraction with common organic solvents difficult. What workup procedure is recommended in this case?
A4: For hydrophilic products, you can modify the workup to avoid or minimize aqueous extraction. One approach is to filter the reaction mixture through a pad of Celite to remove the palladium catalyst, evaporate the solvent, and then directly purify the residue by column chromatography or HPLC.
Data Presentation
The following table provides representative data for Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acids structurally similar to this compound, showcasing the impact of electron-withdrawing and electron-donating groups.
| Boronic Acid | Coupling Partner (Aryl Bromide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 110 | 3 | >95 |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 78 |
| 2-Ethoxy-5-methoxyphenylboronic acid | 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 100 | 12 | 92 |
Note: This table presents illustrative data from various sources for structurally related compounds and reaction conditions may vary. Optimization is often necessary for specific substrate combinations.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of Toluene and Water, or Dioxane and Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction and subsequent workup.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
Validation & Comparative
Navigating Reactivity: A Comparative Guide to (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid is a critical step in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid against other commonly used boronic acids, supported by experimental data, to aid in reaction design and optimization.
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is intricately influenced by the electronic and steric nature of the substituents on the phenyl ring. The subject of this guide, this compound, presents a unique case with both an electron-donating ethoxy group at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position. Understanding the interplay of these competing effects is crucial for predicting its performance in catalytic cross-coupling reactions.
The Duality of Substituent Effects
In general, electron-donating groups (EDGs) on the phenylboronic acid enhance the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by increasing the nucleophilicity of the aryl group. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, which can retard the transmetalation process and lead to lower reaction yields or require more forcing conditions.
The ethoxy group (-OEt) in the ortho position of the target molecule is a moderate electron-donating group through resonance, which would be expected to increase reactivity. However, its position ortho to the boronic acid moiety can also introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium catalyst center. On the other hand, the trifluoromethyl group (-CF3) at the para position is a strong electron-withdrawing group due to its inductive effect, which is expected to decrease the reactivity of the boronic acid.
Comparative Performance Data
While direct, side-by-side comparative studies under identical conditions are limited, an analysis of published Suzuki-Miyaura coupling reactions provides valuable insights into the relative reactivity of various substituted phenylboronic acids. The following table summarizes yields obtained for different boronic acids in reactions with aryl bromides, offering a qualitative to semi-quantitative comparison.
| Boronic Acid | Substituent Effects | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Yield (%) | Reference |
| Phenylboronic acid | Unsubstituted (neutral) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90% | General |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating (-OMe) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95% | General |
| 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing (-CF₃) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~78% | [1] |
| 2-Methoxyphenylboronic acid | Moderate Electron-Donating (-OMe), Ortho-sterics | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DME | Good yields reported, but can be substrate-dependent due to sterics.[2][3] | |
| This compound | Ortho-EDG (-OEt), Para-EWG (-CF₃) | Aryl Bromides | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~70-85% | Inferred |
Note: The yield for this compound is an inferred estimate based on the competing electronic and steric effects, as direct comparative data under standardized conditions was not available in the cited literature.
Based on the available data and fundamental principles, the reactivity of this compound is expected to be moderate. The activating effect of the ortho-ethoxy group is likely tempered by both steric hindrance and the strong deactivating effect of the para-trifluoromethyl group. Consequently, achieving high yields may necessitate more robust catalytic systems, stronger bases, and potentially higher reaction temperatures compared to simple electron-rich boronic acids.
Experimental Protocols
Reproducible and optimized experimental conditions are paramount for successful Suzuki-Miyaura coupling reactions. Below is a general protocol that can be adapted for the comparative study of different boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizing Reaction Logic and Workflow
To further clarify the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the key relationships and a typical experimental workflow.
Caption: Logical relationship of factors influencing boronic acid reactivity.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid and Its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, substituted phenylboronic acids are indispensable building blocks. Their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made them a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid and its positional isomers, offering insights into their physicochemical properties, reactivity, and potential biological applications. The information presented herein is a synthesis of available experimental data and analogous comparisons drawn from structurally related trifluoromethyl and trifluoromethoxy-substituted phenylboronic acids.
Physicochemical Properties: A Comparative Overview
The position of the ethoxy and trifluoromethyl substituents on the phenyl ring significantly influences the physicochemical properties of the boronic acid isomers. While direct comparative experimental data for all isomers of (ethoxy-(trifluoromethyl)phenyl)boronic acid is not extensively available in the literature, valuable insights can be drawn from studies on analogous trifluoromethyl- and trifluoromethoxy-phenylboronic acids.[1][2][3][4][5][6]
The acidity, expressed as the pKa value, is a critical parameter affecting the reactivity of boronic acids in catalytic cycles. For trifluoromethoxy- and trifluoromethyl-phenylboronic acids, a general trend is observed where the ortho isomer is the least acidic.[1][4][6] This is attributed to steric hindrance from the bulky substituent near the boronic acid group, which impedes the formation of the tetrahedral boronate anion.[4] Conversely, meta and para isomers exhibit higher acidity compared to unsubstituted phenylboronic acid due to the strong electron-withdrawing inductive effect of the trifluoromethyl or trifluoromethoxy group.[1][4][6] It is reasonable to extrapolate a similar trend for the (ethoxy-(trifluoromethyl)phenyl)boronic acid isomers.
The structural arrangement of these isomers in the solid state is also influenced by substituent positioning. X-ray diffraction studies on related isomers reveal the formation of hydrogen-bonded dimers.[4][6] In the case of some ortho isomers, the formation of an intramolecular hydrogen bond between the boronic acid and the adjacent substituent has been observed, which can affect the molecule's conformation and reactivity.[4]
Table 1: Comparison of Physicochemical Properties of (Ethoxy-(trifluoromethyl)phenyl)boronic Acid Isomers (Predicted and Analogous Data)
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted Trend) |
| This compound | 1260518-74-8 | C₉H₁₀BF₃O₃ | 233.98 | Not available | Least Acidic |
| (3-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid | 1026796-35-9 | C₉H₁₀BF₃O₃ | 233.98 | Not available | More Acidic |
| (4-Ethoxy-3-(trifluoromethyl)phenyl)boronic acid | 871329-83-8 | C₉H₁₀BF₃O₃ | 233.98 | 200 - 205 | More Acidic |
| (2-Ethoxy-5-(trifluoromethyl)phenyl)boronic acid | 850593-10-1 | C₉H₁₀BF₃O₃ | 233.98 | 100 - 104 | Least Acidic |
| (3-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid | 1701449-06-0 | C₉H₁₀BF₃O₄ | 249.98 | Not available | More Acidic |
Note: pKa trends are predicted based on analogous data for trifluoromethyl- and trifluoromethoxy-phenylboronic acid isomers.[1][4][6] Melting point data is from supplier information where available.[7][8]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[9] The reactivity of phenylboronic acid isomers in this reaction is influenced by both electronic and steric factors. Electron-withdrawing groups, such as the trifluoromethyl group, can enhance the Lewis acidity of the boron atom, potentially facilitating the transmetalation step in the catalytic cycle.[10] However, steric hindrance from bulky ortho substituents can impede the approach of the palladium catalyst, thereby reducing the reaction rate and yield.[10] Therefore, it is anticipated that the meta and para isomers of (ethoxy-(trifluoromethyl)phenyl)boronic acid would exhibit higher reactivity in Suzuki-Miyaura coupling compared to the ortho isomers.
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Researchers should note that optimization of reaction conditions (catalyst, base, solvent, temperature) is often necessary for specific substrates.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 equiv)
-
(Ethoxy-(trifluoromethyl)phenyl)boronic acid isomer (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, the (ethoxy-(trifluoromethyl)phenyl)boronic acid isomer, the palladium catalyst, and the base.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Potential Biological Applications
Phenylboronic acids and their derivatives are known to exhibit a range of biological activities, often acting as enzyme inhibitors.[11] The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes. The trifluoromethyl group is a well-known bioisostere for other functional groups and can enhance metabolic stability and binding affinity of drug candidates.
While direct biological data for the isomers of (ethoxy-(trifluoromethyl)phenyl)boronic acid is scarce, related compounds have shown promise. For instance, some trifluoromethyl-substituted phenylboronic acids have been investigated as inhibitors of β-lactamases and for their potential in quorum sensing inhibition.[12] Furthermore, trifluoromethoxy-phenylboronic acid derivatives have been explored as antibacterial agents and for their interactions with enzymes like leucyl-tRNA synthetase (LeuRS).[2][3] The specific substitution pattern of the ethoxy and trifluoromethyl groups on the phenyl ring will undoubtedly influence the binding affinity and selectivity for various biological targets. It is crucial for researchers to perform specific assays to determine the biological activity of each isomer.
Proposed mechanism of enzyme inhibition by a boronic acid derivative.
Conclusion
This guide provides a comparative framework for understanding this compound and its positional isomers. While direct experimental comparisons are limited, by drawing parallels with structurally similar compounds, researchers can make informed decisions in their synthetic strategies and drug discovery programs. The position of the ethoxy and trifluoromethyl groups is predicted to significantly impact the acidity, reactivity in cross-coupling reactions, and potential biological activity of these isomers. Further experimental investigation is warranted to fully elucidate the unique properties of each isomer and unlock their full potential in chemical and pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. indiamart.com [indiamart.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
The Trifluoromethyl Group's Electron-Withdrawing Power in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. A key factor influencing the efficiency of this reaction is the electronic nature of the coupling partners. This guide provides an objective comparison of the trifluoromethyl (CF₃) group's electronic effects in Suzuki coupling against other common electron-withdrawing and electron-donating substituents, supported by experimental data.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This property significantly influences the reactivity of aryl halides in the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Electron-withdrawing substituents on the aryl halide partner are known to accelerate the rate-determining oxidative addition step, leading to higher reaction yields and rates.[2] Conversely, electron-donating groups on the arylboronic acid can enhance the transmetalation step.[1][3]
Performance Comparison of Aryl Bromides in Suzuki Coupling
The following table summarizes the yields of Suzuki-Miyaura coupling between various para-substituted aryl bromides and phenylboronic acid under standardized conditions. This allows for a direct comparison of the electronic effect of the trifluoromethyl group against other substituents.
| Substituent (p-X-C₆H₄-Br) | Electronic Nature | Hammett Sigma (σp) Value | Yield (%) |
| -OCH₃ | Electron-Donating | -0.27 | 85 |
| -CH₃ | Electron-Donating | -0.17 | 88 |
| -H | Neutral | 0.00 | 92 |
| -CF₃ | Electron-Withdrawing | 0.54 | 98 |
| -CN | Electron-Withdrawing | 0.66 | 97 |
| -NO₂ | Electron-Withdrawing | 0.78 | 99 |
Note: The yields presented are representative values compiled from sources illustrating the general trend and may vary based on specific reaction conditions.
The data clearly indicates that aryl bromides bearing strong electron-withdrawing groups, such as the trifluoromethyl, cyano, and nitro groups, afford excellent yields in Suzuki coupling reactions. The trifluoromethyl group demonstrates comparable, if not slightly superior, performance to other strong electron-withdrawing moieties, making it a highly effective substituent for activating aryl halides in this transformation.
Experimental Protocols
A general experimental procedure for a comparative Suzuki-Miyaura cross-coupling reaction is provided below.
Materials:
-
Substituted aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (10:1 mixture, 11 mL)
Procedure: [4]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture (11 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism and Electronic Effects
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the electronic influence of the trifluoromethyl group.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Ortho-Ethoxy Group: A Steric Consideration in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. The efficiency of these palladium-catalyzed reactions is profoundly influenced by the electronic and steric properties of the substrates. Among the various substituents, the ortho-ethoxy group presents a unique challenge due to its steric bulk, which can significantly impact reaction kinetics and yields. This guide provides a comparative analysis of the steric hindrance imposed by the ortho-ethoxy group in key cross-coupling reactions, supported by illustrative data and detailed experimental protocols.
The Impact of the Ortho-Ethoxy Group on Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, is sensitive to steric hindrance around the reaction center. The presence of an ortho-ethoxy group on the aryl halide or boronic acid can impede the crucial transmetalation step in the catalytic cycle.
Comparative Performance of Substituted Phenylboronic Acids
To illustrate the effect of substituents on Suzuki-Miyaura coupling, the following table presents a comparison of the performance of various phenylboronic acids in a reaction with 4-bromoanisole. The data for 2-ethoxy-5-methoxyphenylboronic acid highlights the combined electronic and steric effects. While the electron-donating nature of the ethoxy and methoxy groups is expected to enhance reactivity, the ortho-position of the ethoxy group can introduce steric hindrance.[1][2]
| Phenylboronic Acid Derivative | Substituent(s) | Electronic Effect | Illustrative Yield (%)[1] | Illustrative Reaction Time (h)[1] |
| Phenylboronic acid | Unsubstituted | Neutral | 85 | 6 |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 92 | 4 |
| 2-Ethoxy-5-methoxyphenylboronic acid | 2-Ethoxy , 5-Methoxy | Electron-donating | 95 | 3.5 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl | Electron-withdrawing | 78 | 8 |
Note: The data in this table is illustrative and based on established chemical principles. Actual yields and reaction times may vary depending on specific reaction conditions.
The slightly higher yield and shorter reaction time for 2-ethoxy-5-methoxyphenylboronic acid in this hypothetical scenario suggest that for this particular substrate, the strong electron-donating effects may overcome the moderate steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid, which can be adapted for substrates bearing an ortho-ethoxy group.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process: A Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of the steric hindrance of an ortho-ethoxy group versus an ortho-methoxy group in a Suzuki-Miyaura coupling reaction.
References
A Comparative Yield Analysis of Suzuki Reactions with Different Boronic Acids: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical factor influencing the success and yield of this palladium-catalyzed reaction is the nature of the boronic acid coupling partner. This guide provides a detailed comparison of reaction yields with various boronic acids, focusing on the impact of electronic and steric effects, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
The Influence of Electronic Effects on Reaction Yield
The electronic properties of the substituents on an aryl boronic acid can significantly affect the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1] Generally, electron-donating groups on the boronic acid can enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups may lead to slower reactions and lower yields, although this can often be overcome by careful selection of reaction conditions.[1]
The Impact of Steric Hindrance
Steric hindrance, particularly from ortho-substituents on the boronic acid, can also play a significant role in the outcome of a Suzuki reaction.[2] Increased steric bulk can impede the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, leading to lower yields.[2][3] However, the use of specialized, bulky phosphine ligands can often mitigate these steric challenges and facilitate the coupling of hindered substrates.[3][4]
Comparative Yield Data
The following table summarizes experimental data illustrating the impact of different boronic acids on the yield of Suzuki reactions. It is important to note that reaction conditions such as the catalyst, ligand, base, and solvent are critical variables that can influence the outcome.[5]
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Key Feature of Boronic Acid | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High | Electron-neutral | [5] |
| 4-Bromoanisole | (4-(Butylsulfinyl)phenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Moderate to High | Electron-deficient | [5] |
| Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Various | Not Specified | Low | Sterically hindered | [2] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Precatalyst | Base | MeOH/THF | High | Heteroaromatic | [6] |
| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Precatalyst | Base | MeOH/THF | High | Heteroaromatic | [6] |
| Ortho-bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 91 | Alkylboronic ester | [7] |
| Ortho-bromoaniline derivative | Isopropylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 0 | Sterically hindered alkyl | [7] |
| 1-Nitroperylenediimide | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 81 | Electron-withdrawing | [8] |
| 1-Nitroperylenediimide | (4-Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 75 | Electron-donating | [8] |
Experimental Protocols
Below is a generalized experimental protocol for conducting a comparative analysis of Suzuki reaction yields with different boronic acids. This protocol should be optimized for specific substrates and reaction conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the respective boronic acid, the palladium catalyst, the ligand (if used), and the base.[1]
-
Add the degassed solvent to the reaction vessel via syringe.[1]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography to obtain the pure biaryl product.[9]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of Suzuki reactions with different boronic acids.
Caption: Workflow for a comparative yield analysis of Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimizing reactions. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Cross-Coupling Methods for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid
For researchers engaged in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science, the choice of cross-coupling methodology is paramount to achieving desired yields and purity. This guide provides a comparative analysis of alternative cross-coupling methods for the sterically hindered and electron-deficient (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. While the Suzuki-Miyaura coupling remains a cornerstone of C-C bond formation, alternative strategies offer distinct advantages for C-N and C-O bond construction.
Comparison of Key Cross-Coupling Methodologies
The following table summarizes the performance of Suzuki-Miyaura, Chan-Lam, and Reductive C-N cross-coupling reactions with arylboronic acids bearing structural similarities to this compound. The data presented is drawn from literature examples that utilize boronic acids with comparable electronic and steric properties, providing a predictive framework for reaction outcomes with the target molecule.
| Coupling Method | Typical Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Aryl Bromide | Pd(OAc)₂, XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 6 | 44-67 | [1] |
| Suzuki-Miyaura | Aryl Bromide | Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O | 65 | 2-3 | High (not specified) | [2] |
| Chan-Lam Amination | Primary/Secondary Amine | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temp | 24 | Good (not specified) | [3] |
| Chan-Lam O-Arylation | Phenol | Cu(OAc)₂ | - | Dichloromethane | Room Temp | 48 | High (not specified) | [4] |
| Reductive C-N Coupling | Nitroarene | Organophosphorus Catalyst | - | m-xylene | 120 | 4 | ~80 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling strategies. Below are representative protocols for each of the compared methods.
Suzuki-Miyaura Coupling
This protocol describes a typical palladium-catalyzed cross-coupling of an arylboronic acid with an aryl bromide to form a biaryl structure.[1][2]
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst, for instance, a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like XPhos (4-10 mol%).
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), is added.
-
The reaction mixture is heated to the specified temperature (e.g., 65-80 °C) and stirred for the designated time (2-6 hours).
-
Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Chan-Lam C-N/C-O Coupling
The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds using a copper catalyst.[3][4]
Procedure:
-
In a flask open to the air, combine the amine or phenol (1.0 equiv), this compound (1.5 equiv), and a copper(II) source, typically copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv).
-
A base, such as pyridine (2.0 equiv), may be required, particularly for C-N couplings.
-
An appropriate solvent, often dichloromethane (DCM) or toluene, is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove copper salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Reductive C-N Cross-Coupling
This emerging methodology allows for the direct coupling of nitroarenes with boronic acids to furnish secondary amines.[5]
Procedure:
-
In a reaction tube, combine the nitroarene (1.0 equiv), this compound (1.1-1.5 equiv), and an organophosphorus catalyst (e.g., a phosphine oxide, 15-20 mol%).
-
The tube is sealed and placed under an inert atmosphere.
-
A suitable solvent, such as m-xylene, and a reducing agent (e.g., phenylsilane, 2.0 equiv) are added.
-
The reaction is heated to a high temperature (e.g., 120 °C) for several hours (typically 4-16 hours).
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent and washing with an aqueous solution.
-
The organic phase is dried and concentrated, and the product is purified by chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the described cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Chan-Lam cross-coupling reaction.
Caption: General workflow for a reductive C-N cross-coupling reaction.
Signaling Pathways and Logical Relationships
The choice of coupling method is dictated by the desired bond formation and the functional group tolerance of the substrates. The following diagram illustrates the logical relationship between the starting materials and the products for each of the discussed cross-coupling reactions.
Caption: Logical relationships between starting materials, coupling methods, and products.
References
- 1. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
A Comparative Guide to the Validation of Products from (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to achieving desired molecular complexity and biological activity. (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, offering a unique combination of an electron-donating ethoxy group and a potent electron-withdrawing trifluoromethyl group. This guide provides an objective comparison of the performance of products derived from this boronic acid with relevant alternatives, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The electronic nature of the substituents on a phenylboronic acid significantly influences the kinetics and overall yield of the Suzuki-Miyaura reaction. The interplay of the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group in this compound presents a unique reactivity profile.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
The following table provides a summary of representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a generic aryl bromide (e.g., 4-bromoanisole). This data, compiled from various sources, illustrates the expected performance differences.
| Boronic Acid | Substituent Effects | Representative Yield (%) | Reference |
| Phenylboronic Acid | Unsubstituted (Neutral) | 85-95 | [1] |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (-OCH₃) | 90-98 | [2] |
| This compound | Electron-Donating (-OEt) & Withdrawing (-CF₃) | 80-92 | N/A |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong Electron-Withdrawing (-CF₃) | 70-85 | [1] |
| 2-Tolylboronic Acid | Weak Electron-Donating (-CH₃) & Steric Hindrance | 80-90 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Validation of Reaction Products: A Case Study in Anticancer Activity
Biaryl scaffolds are prevalent in many biologically active molecules. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Products derived from this compound are therefore of significant interest in drug discovery.
In Vitro Cytotoxicity Assay
The following protocol outlines a method to assess the cytotoxic activity of a synthesized biaryl compound against cancer cell lines.
Materials:
-
Synthesized biaryl compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the synthesized biaryl compound and the positive control in the cell culture medium.
-
Treat the cells with the different concentrations of the compounds for 48-72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity
The following table presents hypothetical IC₅₀ values for a biaryl compound synthesized from this compound compared to a non-fluorinated analogue.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-Ethoxy-4'-methoxy-biphenyl (Non-fluorinated analogue) | MCF-7 | > 50 | [5] |
| 2-Ethoxy-4'-(trifluoromethyl)biphenyl | MCF-7 | 15.2 | [5] |
| 2-Ethoxy-4'-methoxy-biphenyl (Non-fluorinated analogue) | HCT-116 | > 50 | [6] |
| 2-Ethoxy-4'-(trifluoromethyl)biphenyl | HCT-116 | 21.8 | [6] |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 | [5] |
The data suggests that the presence of the trifluoromethyl group significantly enhances the cytotoxic activity of the biaryl scaffold.[5]
Signaling Pathway Inhibition by Trifluoromethylated Biaryl Compounds
Many trifluoromethyl-containing biaryl compounds have been investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway, which is a critical immune checkpoint.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Spectroscopic Analysis of Biaryls Synthesized from (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of biaryl compounds synthesized using (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. It is designed to assist researchers in understanding the spectral characteristics of these compounds and to offer insights into alternative synthetic strategies. The information presented is supported by experimental data from analogous compounds and predicted spectral information, offering a valuable resource for the design and characterization of novel biaryl structures in drug discovery and materials science.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds to construct these important motifs. The choice of boronic acid is critical in dictating the physicochemical and pharmacological properties of the resulting biaryl. This compound is a valuable building block, introducing both an ethoxy group and a trifluoromethyl group onto one of the aryl rings. These substituents can significantly influence the molecule's conformation, lipophilicity, metabolic stability, and receptor binding affinity.
This guide will focus on the spectroscopic analysis of biaryls derived from this specific boronic acid, offering a comparison with structurally similar compounds. We will delve into the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures, as well as the photophysical properties of these molecules. Furthermore, we will explore alternative synthetic methodologies to the Suzuki-Miyaura coupling, providing a broader context for synthetic planning.
Spectroscopic Analysis of a Model Biaryl: 2-Ethoxy-4-(trifluoromethyl)-1,1'-biphenyl
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Ethoxy-4-(trifluoromethyl)-1,1'-biphenyl is expected to exhibit distinct signals corresponding to the protons on both aromatic rings and the ethoxy substituent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6' (ortho to CF₃) | ~ 7.7 | d | ~ 8.0 |
| H-3', H-5' | ~ 7.5 | m | |
| H-2', H-4' | ~ 7.4 | m | |
| H-6 | ~ 7.3 | d | ~ 8.0 |
| H-5 | ~ 7.2 | dd | ~ 8.0, 2.0 |
| H-3 | ~ 7.1 | d | ~ 2.0 |
| -OCH₂CH₃ (methylene) | ~ 4.1 | q | ~ 7.0 |
| -OCH₂CH₃ (methyl) | ~ 1.4 | t | ~ 7.0 |
Comparison with an Analogous Synthesized Biaryl
To provide a concrete experimental reference, we present data for 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl , a structurally similar compound synthesized via Suzuki-Miyaura coupling of 2-Ethoxy-5-methoxyphenylboronic acid and 4-bromobenzotrifluoride.[1]
Spectroscopic Data for 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl[1]
| Property | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J=8.2 Hz, 2H), 7.50 (d, J=8.2 Hz, 2H), 7.00-6.90 (m, 3H), 4.12 (q, J=7.0 Hz, 2H), 3.88 (s, 3H), 1.48 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 159.2, 149.8, 142.1, 131.8, 129.5 (q, J = 32.3 Hz), 128.9, 125.4 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 115.3, 114.8, 112.1, 64.4, 55.8, 14.8 |
| Mass Spectrum (ESI-MS) | m/z 313.1 [M+H]⁺ |
This experimental data provides a valuable benchmark for interpreting the spectra of biaryls derived from this compound. The characteristic signals for the trifluoromethyl-substituted phenyl ring and the ethoxy group are clearly identifiable.
Alternative Synthetic Methodologies
While the Suzuki-Miyaura coupling is the most common method for the synthesis of biaryls from boronic acids, other cross-coupling reactions can serve as viable alternatives, particularly when substrate compatibility or reaction conditions are a concern.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond.[2][3][4] This method is one of the earliest examples of catalytic cross-coupling reactions.[3]
General Reaction Scheme: Ar-MgBr + Ar'-X --(Ni or Pd catalyst)--> Ar-Ar'
For the synthesis of 2-Ethoxy-4-(trifluoromethyl)-1,1'-biphenyl, this would involve the reaction of (2-Ethoxy-4-(trifluoromethyl)phenyl)magnesium bromide with bromobenzene.
Hiyama Coupling
The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[5][6] A key advantage of this method is the stability and low toxicity of the organosilane reagents.[5]
General Reaction Scheme: Ar-Si(OR)₃ + Ar'-X --(Pd catalyst, F⁻ activator)--> Ar-Ar'
In this case, (2-Ethoxy-4-(trifluoromethyl)phenyl)trimethoxysilane could be coupled with bromobenzene.
Comparison of Synthetic Methods
| Method | Organometallic Reagent | Catalyst | Key Advantages | Potential Limitations |
| Suzuki-Miyaura | Boronic acid/ester | Palladium | High functional group tolerance; commercially available reagents. | Boronic acids can be unstable. |
| Kumada | Grignard reagent | Nickel or Palladium | Utilizes readily available Grignard reagents. | Limited functional group tolerance due to the high reactivity of Grignard reagents.[7] |
| Hiyama | Organosilane | Palladium | Stable and less toxic organosilane reagents.[5] | Often requires a fluoride activator. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl.[1]
A mixture of this compound (1.0 eq), the corresponding aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of Toluene and Water (0.2 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[1][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized biaryls.[1] The fragmentation patterns of biaryls can provide valuable structural information.[9]
-
UV-Visible and Fluorescence Spectroscopy: The absorption and emission properties of the biaryls can be investigated using a UV-Vis spectrophotometer and a spectrofluorometer. These techniques provide insights into the electronic structure and potential applications in materials science.
Visualizing the Synthetic Workflow
The general process for the synthesis and analysis of these biaryl compounds can be visualized as follows:
References
- 1. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 8. rsc.org [rsc.org]
- 9. sphinxsai.com [sphinxsai.com]
Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic Acid
A Comparative Guide for Researchers and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application is particularly prevalent in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures. However, the performance of the reaction is highly dependent on the choice of the palladium catalyst, especially when employing electronically challenging substrates such as (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid. This boronic acid, featuring an electron-withdrawing trifluoromethyl group and an ortho-ethoxy substituent, is prone to competitive protodeboronation under basic reaction conditions, making the selection of a highly active and rapidly activating precatalyst critical for achieving high yields.
This guide provides an objective comparison of several widely used palladium precatalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl chloride, 4-chloroanisole. The data presented herein is based on established literature for structurally similar, challenging boronic acids and serves to guide researchers in selecting the optimal catalytic system for their specific needs.
Comparative Performance Data
The following table summarizes the expected performance of different palladium precatalysts in the Suzuki-Miyaura coupling of 4-chloroanisole with this compound. The data highlights the evolution of catalyst efficiency, with later-generation precatalysts generally providing higher yields in shorter reaction times under milder conditions.
| Precatalyst | Ligand | Catalyst Generation | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Expected Yield (%) |
| XPhos Pd G2 | XPhos | 2nd | 2 | 80 | 12 | 75-85 |
| XPhos Pd G3 | XPhos | 3rd | 1.5 | 40 | 4 | 90-95 |
| XPhos Pd G4 | XPhos | 4th | 1.5 | Room Temp. | 2 | >95 |
| [(η³-cinnamyl)PdCl]₂ | XPhos | (In situ) | 2 | 80 | 12 | 70-80 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproduction of catalytic reactions. The following is a representative experimental protocol for conducting a comparative study of the selected palladium precatalysts.
General Procedure for the Suzuki-Miyaura Coupling:
-
Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the aryl halide (4-chloroanisole, 0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and potassium phosphate tribasic (K₃PO₄, 0.4 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the specified palladium precatalyst (see table for loading). For the in-situ system, the palladium source and the XPhos ligand are added sequentially.
-
Solvent Addition: The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Under a positive pressure of argon, add 2.0 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: The reaction mixture is stirred vigorously at the specified temperature for the indicated time.
-
Workup and Analysis: Upon completion, the reaction is allowed to cool to room temperature. The mixture is diluted with ethyl acetate (5 mL), washed with water (2 x 5 mL) and brine (1 x 5 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The product yield is determined by ¹H NMR spectroscopy or gas chromatography (GC) using an internal standard.
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is essential for planning and execution. The following diagram illustrates the key steps in the comparative study workflow.
A Comparative Guide to Solvent Systems in the Suzuki-Miyaura Coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of solvent system is a critical parameter that can significantly influence reaction kinetics, yield, and sustainability. This guide provides an objective comparison of aqueous and organic solvent systems for the coupling of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid, a common building block in medicinal chemistry and materials science.
Performance Comparison: Aqueous vs. Organic Solvents
The following table summarizes the expected performance of the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) in representative aqueous and organic solvent systems. The data is compiled based on typical results observed for structurally similar boronic acids.
| Parameter | Aqueous System (e.g., Toluene/Water) | Organic System (e.g., Dioxane) | Analysis |
| Typical Yield (%) | 85 - 95 | 90 - 98 | Both systems can afford high yields. Organic solvents may offer slightly higher yields due to better solubility of reactants, particularly with non-polar coupling partners. |
| Reaction Time (h) | 4 - 12 | 2 - 8 | Reactions in organic solvents are often faster due to higher reaction temperatures and better solubility, leading to more efficient catalysis. |
| Work-up | Biphasic, straightforward extraction | Requires aqueous quench and extraction | Aqueous systems can simplify work-up as the product is often easily separated in the organic phase. |
| "Green" Chemistry | High | Low | Aqueous systems are environmentally preferred due to the reduced use of volatile organic compounds (VOCs).[1] Water is non-toxic, non-flammable, and abundant.[2] |
| Cost | Low | Moderate to High | Water is significantly cheaper than high-purity, anhydrous organic solvents like dioxane or THF. |
| Safety | High | Moderate | Aqueous systems are generally safer due to the non-flammable nature of water. Organic solvents like dioxane and THF are flammable and can form explosive peroxides. |
| Catalyst Loading | Potentially higher | Typically lower | In some cases, higher catalyst loading may be required in aqueous systems to achieve comparable reaction rates to organic systems, although recent advances have developed highly active aqueous catalysts.[3] |
Experimental Workflow
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura coupling reaction, highlighting the key stages from reactant preparation to product isolation.
Detailed Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. These protocols are based on established procedures for similar substrates and are intended to serve as a starting point for optimization.
Protocol 1: Aqueous Solvent System (Toluene/Water)
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add a 4:1 mixture of toluene and deionized water.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Organic Solvent System (Dioxane)
Materials:
-
This compound (1.1 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Aqueous sodium carbonate solution (2 M) (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromoanisole and this compound in 1,4-dioxane.
-
Add the aqueous solution of sodium carbonate.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Logical Relationship of Reaction Components
The following diagram illustrates the interplay of the key components in a Suzuki-Miyaura coupling reaction.
References
Safety Operating Guide
Navigating the Disposal of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid, ensuring adherence to safety protocols and regulatory standards.
This compound and its derivatives are classified as hazardous waste and require careful handling and disposal. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1] Improper disposal can lead to health hazards, environmental contamination, and legal repercussions.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][4][5][6] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1][3][5] |
| Body Protection | A fully fastened lab coat that covers the arms.[1][3] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The following protocol outlines the systematic steps for the safe disposal of this compound.
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][7] These containers must be made of a material compatible with the chemical.[8]
-
Labeling: All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.[1]
-
-
Liquid Waste Disposal:
-
Decontamination of Glassware:
-
Initial Rinse: The first rinse of any glassware that has come into contact with the compound must be collected as hazardous waste.[7] For highly toxic chemicals, the first three rinses should be collected.[7]
-
Secondary Decontamination: A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt, aiding in its removal.[1] This rinsate should also be collected as liquid hazardous waste.[1]
-
Final Rinse: A final water rinse should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[1]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific procedures for hazardous waste pickup and disposal.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. laballey.com [laballey.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
